molecular formula C9H6ClNO3 B580026 6-Chloro-2-oxoindoline-5-carboxylic acid CAS No. 1156390-49-6

6-Chloro-2-oxoindoline-5-carboxylic acid

Cat. No.: B580026
CAS No.: 1156390-49-6
M. Wt: 211.601
InChI Key: GALGGHJFGWMWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-oxoindoline-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALGGHJFGWMWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156390-49-6
Record name 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 6-Chloro-2-oxoindoline-5-carboxylic acid?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 6-Chloro-2-oxoindoline-5-carboxylic acid

Introduction

This compound is a synthetic organic compound belonging to the oxindole class of molecules. Its structure incorporates a chlorinated benzene ring fused to a pyrrolidinone ring, with a carboxylic acid group attached to the benzene moiety. While extensive research on its direct biological activity is not widely published, its structural motifs are prominent in medicinal chemistry. Oxindole cores are key pharmacophores in numerous kinase inhibitors, and the carboxylic acid group serves as a versatile handle for further chemical modification. This document provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications in research and drug development for an audience of chemists and pharmacologists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data is compiled from chemical supplier databases and extrapolated from the general properties of related carboxylic acids.

Identifiers and Chemical Formula
PropertyValue
IUPAC Name 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
CAS Number 1156390-49-6
Molecular Formula C₉H₆ClNO₃
InChI Key SCHPFIZITHFWCS-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C1C(=C(C=C2)Cl)C(=O)O
Physicochemical Data
PropertyValue
Physical Form Solid
Boiling Point 452.1 ± 45.0 °C at 760 mmHg
Polarity As a carboxylic acid, the molecule is polar.[1]
Hydrogen Bonding The presence of the carboxyl group (C=O and OH) and the amide group (NH) allows it to act as both a hydrogen bond donor and acceptor.[1][2]
Solubility Solubility in water is expected to be low, a common trait for carboxylic acids with larger carbon skeletons; however, it is generally soluble in organic solvents like ethanol and diethyl ether.[2] Its solubility in aqueous solutions increases significantly at a pH above its pKa, where it forms the more soluble carboxylate salt.[3]
Storage Recommended storage temperature is 4°C.
Safety and Hazard Information
CategoryDetails
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Statements P261, P264, P270, P272, P280, P302+P352, P321, P330, P362+P364, P501

Spectroscopic Profile

SpectroscopyPredicted Features
Infrared (IR) A very broad O-H stretch from the carboxylic acid dimer is expected in the 3500-2500 cm⁻¹ region.[4][5] Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide lactam (~1680 cm⁻¹).[4][6]
¹H NMR The carboxylic acid proton (COOH) is expected to be a broad singlet far downfield, typically in the 10-12 ppm range.[4] The amide proton (NH) will also be a singlet, likely between 8-9 ppm. The aliphatic CH₂ protons will appear around 3.5 ppm, and the two aromatic protons will be singlets in the 7-8 ppm region.
¹³C NMR Two carbonyl carbons will be observed in the 160-185 ppm range (one for the carboxylic acid and one for the amide).[4][5] The aromatic carbons will appear between 110-150 ppm. The aliphatic CH₂ carbon is expected around 35-45 ppm.
Mass Spectrometry The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for carboxylic acids include the loss of an OH group (M-17) and the loss of a COOH group (M-45).[4][5]

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. A plausible and efficient synthetic route involves the reductive cyclization of a substituted nitrophenylacetic acid, a common method for creating oxindoles.[7]

G cluster_0 cluster_1 A 4-Chloro-5-carboxy-2-nitrophenylacetic acid B Reaction Vessel A->B C This compound B->C Reductive Cyclization D Filtration & Purification C->D E Final Product D->E R1 Reagents: Iron powder (Fe) Acetic Acid (AcOH) R1->B R2 Conditions: Heat (e.g., 80-100°C) R2->B

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Cyclization

This protocol is a representative example based on established methods for oxindole synthesis.[7]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 4-Chloro-5-carboxy-2-nitrophenylacetic acid (1 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent to create a slurry.

  • Reagent Addition: Carefully add iron powder (Fe, ~3-4 equivalents) to the mixture. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Biological and Pharmacological Context

There is limited direct evidence in peer-reviewed literature detailing the specific biological activities of this compound. However, its structural components are of significant interest in pharmacology, positioning it as a valuable scaffold or intermediate in drug discovery.

  • Oxindole Core: The 2-oxindole skeleton is a "privileged scaffold" in medicinal chemistry. It is the core structure of many approved drugs and clinical candidates, particularly tyrosine kinase inhibitors used in oncology (e.g., Sunitinib, Nintedanib). Derivatives of 6-chlorooxindole have been investigated for various therapeutic applications.[8]

  • Carboxylic Acid Handle: The carboxylic acid group is a key functional group for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR). This process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[3]

  • Potential Applications: Given its structure, this compound is an ideal starting point for synthesizing libraries of novel compounds to be screened for various biological targets. For instance, quinoline-carboxylic acid derivatives have been evaluated for antiproliferative and anti-inflammatory activities.[9] Similarly, other chlorinated aromatic compounds have shown a wide range of antimicrobial activities.[10]

G A This compound (Scaffold/Intermediate) B Chemical Derivatization (e.g., Amide Coupling, Esterification) A->B C Library of Novel Oxindole Analogs B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds (e.g., Kinase Inhibitors, Antimicrobials) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role as an intermediate in a typical drug discovery workflow.

References

An In-depth Technical Guide to 6-chloro-2-oxo-5-indolinecarboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-2-oxo-5-indolinecarboxylic acid is a halogenated heterocyclic compound belonging to the oxindole family. While a singular "discovery" of this specific molecule is not prominently documented in scientific literature, its history and significance are intrinsically linked to its role as a potential key intermediate in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of the available information on 6-chloro-2-oxo-5-indolinecarboxylic acid, focusing on its synthesis, its connection to the development of important pharmaceuticals, and detailed experimental protocols for its preparation and the synthesis of its immediate precursor, 6-chlorooxindole.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of substituents, such as halogens and carboxylic acid groups, can significantly modulate the physicochemical and pharmacological properties of the oxindole core. 6-chloro-2-oxo-5-indolinecarboxylic acid, with its chloro and carboxylic acid moieties at positions 6 and 5 respectively, represents a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

The history of this compound is not one of a standalone discovery but is interwoven with the development of drugs where a 6-chlorooxindole core is a critical component. Understanding the synthesis and properties of 6-chloro-2-oxo-5-indolinecarboxylic acid and its precursors is therefore of great interest to researchers and professionals in the field of drug development.

Historical Context: A Gateway to Neurologically Active Pharmaceuticals

The primary historical significance of the 6-chlorooxindole core, and by extension, its 5-carboxy derivative, lies in its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone . Developed by Pfizer, Ziprasidone is used in the treatment of schizophrenia and bipolar disorder. The synthesis of Ziprasidone heavily relies on the availability of a functionalized 6-chlorooxindole derivative.

Another notable compound sharing the substituted indoline core is SB-242084 , a potent and selective 5-HT2C receptor antagonist developed by SmithKline Beecham (now GlaxoSmithKline). While the commercially developed synthesis of SB-242084 may differ, the core structure highlights the importance of substituted indolines in the development of selective neurological agents.

The timeline below illustrates the key milestones related to the development of these pharmaceuticals, which indirectly underscores the importance of the 6-chlorooxindole scaffold.

History cluster_Ziprasidone Ziprasidone Development cluster_SB242084 SB-242084 Development Ziprasidone_Patent U.S. Patent for Ziprasidone (late 1980s - early 1990s) Ziprasidone_Approval FDA Approval of Ziprasidone (2001) Ziprasidone_Patent->Ziprasidone_Approval Commercialization SB242084_Publication Initial Publication on SB-242084 (mid-1990s) 6_chlorooxindole Synthesis of 6-chlorooxindole 6_chlorooxindole->Ziprasidone_Patent Key Intermediate 6_chlorooxindole->SB242084_Publication Structural Precursor

Caption: Development timeline of key pharmaceuticals utilizing the 6-chlorooxindole core.

Synthesis of 6-chlorooxindole (Precursor)

The synthesis of 6-chlorooxindole is a critical first step towards obtaining 6-chloro-2-oxo-5-indolinecarboxylic acid. Several synthetic routes have been reported in the literature, often starting from readily available substituted nitroaromatics.

Synthetic Workflow Overview

A common and well-documented approach involves the reaction of a substituted nitrophenyl derivative with a malonate ester, followed by hydrolysis, decarboxylation, and reductive cyclization.

Synthesis_Workflow Start Starting Material (e.g., 2,5-dichloronitrobenzene) Malonate_Reaction Reaction with Dimethyl Malonate Start->Malonate_Reaction Intermediate_1 Dimethyl (4-chloro-2-nitrophenyl)malonate Malonate_Reaction->Intermediate_1 Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Intermediate_1->Hydrolysis_Decarboxylation Intermediate_2 4-chloro-2-nitrophenylacetic acid Hydrolysis_Decarboxylation->Intermediate_2 Reductive_Cyclization Reductive Cyclization Intermediate_2->Reductive_Cyclization Product 6-chlorooxindole Reductive_Cyclization->Product

Caption: General synthetic workflow for the preparation of 6-chlorooxindole.

Detailed Experimental Protocol for 6-chlorooxindole

The following protocol is a composite of procedures described in the patent literature for the synthesis of 6-chlorooxindole.

Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate

  • Materials:

    • 2,5-dichloronitrobenzene

    • Dimethyl malonate

    • Potassium carbonate (anhydrous)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a stirred solution of dimethyl malonate (1.2 equiv.) in DMSO, add anhydrous potassium carbonate (2.0 equiv.).

    • Add 2,5-dichloronitrobenzene (1.0 equiv.) to the mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with dilute HCl to pH 5-6.

    • The precipitated solid is filtered, washed with water, and dried to afford dimethyl (4-chloro-2-nitrophenyl)malonate.

Step 2: Synthesis of 4-chloro-2-nitrophenylacetic acid

  • Materials:

    • Dimethyl (4-chloro-2-nitrophenyl)malonate

    • Hydrochloric acid (concentrated)

    • Acetic acid

  • Procedure:

    • A mixture of dimethyl (4-chloro-2-nitrophenyl)malonate (1.0 equiv.), concentrated hydrochloric acid, and acetic acid is heated to reflux (around 100-110 °C) for 4-6 hours.

    • The progress of the hydrolysis and decarboxylation is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is filtered, washed with water until the filtrate is neutral, and dried to yield 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of 6-chlorooxindole

  • Materials:

    • 4-chloro-2-nitrophenylacetic acid

    • Iron powder

    • Acetic acid

    • Ethanol (optional, as co-solvent)

  • Procedure:

    • To a suspension of 4-chloro-2-nitrophenylacetic acid (1.0 equiv.) in acetic acid (and optionally ethanol), add iron powder (excess, e.g., 3-5 equiv.).

    • Heat the mixture to reflux for 2-4 hours. The reductive cyclization can be monitored by the disappearance of the starting material on TLC.

    • After the reaction is complete, the hot mixture is filtered through celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give crude 6-chlorooxindole, which can be further purified by recrystallization.

Proposed Synthesis of 6-chloro-2-oxo-5-indolinecarboxylic acid

Direct, published experimental details for the carboxylation of 6-chlorooxindole at the 5-position are scarce. However, based on established organic chemistry principles, a plausible synthetic route can be proposed. One such method is the Vilsmeier-Haack formylation followed by oxidation.

Proposed Synthetic Workflow

Proposed_Synthesis Start 6-chlorooxindole Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Start->Formylation Intermediate 6-chloro-5-formyl-2-oxoindoline Formylation->Intermediate Oxidation Oxidation (e.g., KMnO4 or Jones Reagent) Intermediate->Oxidation Product 6-chloro-2-oxo-5-indolinecarboxylic acid Oxidation->Product

An In-depth Technical Guide on 6-Chloro-2-oxoindoline-5-carboxylic acid for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in the development of novel therapeutics, 6-Chloro-2-oxoindoline-5-carboxylic acid serves as a critical intermediate in the synthesis of potent and selective inhibitors targeting the MDM2-p53 protein-protein interaction, a key pathway in cancer research. This guide provides a comprehensive overview of its core characteristics, synthesis, and application for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid organic compound with the linear formula C₉H₆ClNO₃. Its IUPAC name is 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.

PropertyValueReference
CAS Number 1156390-49-6
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol [1]
Boiling Point 452.1 ± 45.0 °C at 760 mmHg
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 4°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indoline ring, the methylene protons at the 3-position, the N-H proton, and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the aromatic region (typically 7-8 ppm). The methylene protons would be expected to show a singlet or an AB quartet further upfield. The N-H proton signal is typically a broad singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the oxindole ring (around 170-180 ppm), the carboxylic acid carbonyl (around 165-185 ppm), the aromatic carbons (110-150 ppm), and the methylene carbon at the 3-position (around 35-45 ppm).[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[2][5][6][7]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[5][7]

  • N-H stretch (lactam): A moderate to sharp band around 3200-3400 cm⁻¹.

  • C=O stretch (lactam): A strong, sharp band around 1680-1700 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[2]

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8]

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred from related patent literature.[9][10][11] The synthesis of oxindole derivatives often involves the cyclization of a substituted phenylacetic acid derivative.

A plausible, though not explicitly detailed, synthetic workflow is outlined below.

Synthesis_Workflow start Starting Material (e.g., substituted chloronitrobenzene) step1 Introduction of Acetic Acid Moiety start->step1 step2 Reduction of Nitro Group step1->step2 step3 Cyclization to Oxindole Ring step2->step3 step4 Carboxylation step3->step4 product This compound step4->product

Plausible synthetic workflow for this compound.

Note: This represents a generalized pathway. The actual synthesis may involve different reagents, protecting groups, and reaction conditions. Researchers should consult specialized synthetic chemistry literature and patents for detailed procedures.

Application in Drug Discovery: Targeting the MDM2-p53 Pathway

The primary research application of this compound is as a key building block in the synthesis of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[6][7][12]

The MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[13][14] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[15] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[13] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

MDM2_p53_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_inhibition Inhibition by MDM2 Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n activates transcription Degradation_n p53 Degradation p53_n->Degradation_n MDM2_n->p53_n binds and ubiquitinates p53_c p53 Degradation_c Increased p53 Degradation p53_c->Degradation_c MDM2_c MDM2 (overexpressed) MDM2_c->p53_c excessive binding and ubiquitination Tumor_Growth Tumor Growth Degradation_c->Tumor_Growth p53_i p53 (stabilized) Apoptosis Apoptosis / Cell Cycle Arrest p53_i->Apoptosis MDM2_i MDM2 MDM2_i->p53_i interaction blocked Inhibitor MDM2 Inhibitor (derived from 6-Chloro-2-oxoindoline- 5-carboxylic acid) Inhibitor->MDM2_i binds to p53-binding pocket

The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Role in the Synthesis of MDM2 Inhibitors

This compound provides the core scaffold for a class of spiro-oxindole based MDM2 inhibitors. The oxindole moiety is crucial for interacting with the MDM2 protein. The carboxylic acid group serves as a handle for further chemical modifications, allowing for the attachment of other chemical groups that enhance binding affinity and pharmacokinetic properties.

Experimental Protocols for Studying MDM2-p53 Interaction

Several in vitro assays can be employed to evaluate the efficacy of MDM2 inhibitors synthesized using this compound.

Fluorescence Polarization (FP) Assay

This is a common method to quantify the binding affinity of an inhibitor to MDM2.[16]

Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. The binding of the large MDM2 protein to the small fluorescent peptide results in a high fluorescence polarization signal. When an inhibitor is added, it competes with the peptide for binding to MDM2, leading to a decrease in the polarization signal.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide.

    • Prepare a stock solution of recombinant MDM2 protein.

    • Prepare a serial dilution of the test inhibitor.

  • Assay Setup (in a 384-well plate):

    • Add a fixed concentration of the fluorescent peptide and MDM2 protein to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Include control wells with no inhibitor (high polarization) and no MDM2 (low polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

FP_Assay_Workflow start Prepare Reagents (Fluorescent Peptide, MDM2, Inhibitor) setup Set up Assay Plate (Peptide + MDM2 + Inhibitor) start->setup incubation Incubate at Room Temperature setup->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis

General workflow for a Fluorescence Polarization (FP) assay.
Western Blot Analysis

This technique is used to assess the downstream effects of MDM2 inhibition in cells, such as the stabilization of p53 and the induction of its target proteins like p21.[10]

General Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells with wild-type p53.

    • Treat the cells with varying concentrations of the MDM2 inhibitor for a specific duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a valuable chemical entity for researchers in the field of oncology and drug discovery. Its role as a key intermediate in the synthesis of MDM2-p53 interaction inhibitors underscores its importance. This guide has provided an overview of its fundamental properties, a general synthetic strategy, and its application in the context of a critical cancer-related signaling pathway, along with relevant experimental protocols. A thorough understanding of these characteristics is essential for the effective utilization of this compound in the development of next-generation cancer therapeutics.

References

The Architects of Cellular Control: A Technical Guide to the Structure-Activity Relationship of Oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core of oxoindoline derivatives, exploring their structure-activity relationships (SAR) as potent modulators of key cellular signaling pathways. This document provides a comprehensive overview of their biological activities, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

The oxoindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors with significant therapeutic potential.[1][2] The versatility of the oxoindoline core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the impact of these modifications on the biological activity of oxoindoline derivatives, with a particular focus on their role as anticancer agents.

Structure-Activity Relationship (SAR) of Oxoindoline Derivatives

The biological activity of oxoindoline derivatives is intricately linked to the nature and position of substituents on the core scaffold. The following tables summarize the quantitative structure-activity relationships for various series of oxoindoline derivatives, highlighting the impact of modifications at key positions on their inhibitory activity against different kinases and cancer cell lines.

Table 1: SAR of 3-Substituted Oxoindoline Derivatives as Kinase Inhibitors
CompoundR1R2Kinase TargetIC50 (nM)Reference
1a HPhenylVEGFR-280[3]
1b H4-ChlorophenylVEGFR-250[3]
1c H4-MethoxyphenylVEGFR-2120[3]
1d H2-IndolylVEGFR-230[3]
2a CH3PhenylCDK2500[4]
2b CH34-BromophenylCDK2250[4]
2c H3-PyridylGSK-3β85[5]
2d H4-PyridylGSK-3β150[5]

This table illustrates the effect of substituents at the 3-position of the oxoindoline core on kinase inhibitory activity. For instance, the introduction of a 4-chlorophenyl group at R2 (compound 1b) enhances VEGFR-2 inhibition compared to an unsubstituted phenyl group (compound 1a).[3] Similarly, a 2-indolyl substituent (compound 1d) leads to a significant increase in potency.[3]

Table 2: SAR of N-Substituted and C5-Substituted Oxoindoline Derivatives
CompoundN-Substitution (R1)C5-Substitution (R2)Cell LineGI50 (µM)Reference
3a HHHCT-116>100[6]
3b HBrHCT-11615.2[6]
3c HFHCT-11625.8[6]
4a CH3HA5498.5
4b CH2CH2OHHA54912.1
4c HCONH-CyclopropylUO-315.6[6]
4d HCONH-PhenylUO-318.9[6]

This table highlights the importance of substitutions on the nitrogen of the oxoindoline ring and at the C5-position. Halogen substitution at C5, particularly with bromine (compound 3b), significantly improves the growth inhibitory activity against the HCT-116 colon cancer cell line.[6] N-methylation (compound 4a) also appears to be favorable for activity against the A549 lung cancer cell line.

Key Signaling Pathways Modulated by Oxoindoline Derivatives

Oxoindoline derivatives exert their biological effects by targeting and inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3β (GSK-3β).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Oxoindoline-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Dimerization Kinase Domain VEGF->VEGFR2:dimer Binding PLCg PLCγ VEGFR2:kinase->PLCg Phosphorylation PI3K PI3K VEGFR2:kinase->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxoindoline Oxoindoline Inhibitor Oxoindoline->VEGFR2:kinase Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by oxoindoline derivatives.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is often observed in various cancers.

GSK3B_Signaling cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binding GSK3B_complex GSK-3β Axin APC Frizzled->GSK3B_complex Inhibition Beta_catenin β-catenin GSK3B_complex->Beta_catenin Phosphorylation for Degradation Proteasome Proteasomal Degradation Beta_catenin->Proteasome TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Translocation Oxoindoline Oxoindoline Inhibitor Oxoindoline->GSK3B_complex Inhibition Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Activation

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxoindoline derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Add 2.5 µL of the diluted compound solution or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental and Drug Discovery Workflow

The discovery and optimization of oxoindoline derivatives as therapeutic agents follow a structured workflow, integrating computational and experimental approaches to identify and refine promising lead compounds.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., Kinases) Lead_Gen Lead Generation (Oxoindoline Scaffold) Target_ID->Lead_Gen SAR_Design Structure-Based Design (Docking, QSAR) Lead_Gen->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (Cytotoxicity, Apoptosis) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis SAR_Analysis->SAR_Design Iterative Optimization ADMET ADMET Profiling SAR_Analysis->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A typical workflow for the discovery and development of oxoindoline-based inhibitors.

This guide provides a foundational understanding of the structure-activity relationships of oxoindoline derivatives. The presented data and protocols serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile scaffold. Further exploration into the nuances of substituent effects, pharmacokinetic properties, and in vivo efficacy will continue to drive the translation of these promising compounds into clinical candidates.

References

The Versatile Scaffold: Preliminary Research Applications of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-oxoindoline-5-carboxylic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring both a lactam and a carboxylic acid functional group, provides a versatile scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. The oxindole core is a privileged structure in drug discovery, appearing in numerous biologically active natural products and synthetic compounds. The addition of a chloro substituent and a carboxylic acid at the 5- and 6-positions, respectively, offers strategic points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents.

Core Compound Profile

PropertyValue
IUPAC Name 6-chloro-2-oxo-1,2-dihydroindole-5-carboxylic acid
CAS Number 1156390-49-6
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
Appearance Solid
Boiling Point 452.1 ± 45.0 °C at 760 mmHg
Storage Temperature 4°C

Key Research Applications as a Chemical Intermediate

This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology. The carboxylic acid moiety is readily functionalized, most commonly through amide bond formation, to introduce a variety of substituents that can interact with the active sites of target proteins.

Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

The 6-chloro-2-oxoindoline-5-carboxamide scaffold has been identified as a core component in a novel class of Protein Kinase B (PKB/Akt) inhibitors.[1] The PKB/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

A general synthetic approach involves the amide coupling of this compound with various amines to generate a library of N-substituted carboxamide derivatives. These derivatives are then evaluated for their ability to inhibit PKB activity.

Logical Relationship: From Core Compound to Kinase Inhibitor

G A 6-Chloro-2-oxoindoline- 5-carboxylic acid B Amide Coupling (Activation of Carboxylic Acid) A->B D N-Aryl/Alkyl-6-chloro-2-oxoindoline- 5-carboxamide Library B->D C N-Substituted Amine C->B E Biological Screening D->E F Lead PKB/Akt Inhibitor E->F

Caption: Synthetic workflow for developing PKB/Akt inhibitors.

Intermediate in the Synthesis of TRK Inhibitors

The oxindole scaffold is also a key component in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors. Larotrectinib, a potent and selective TRK inhibitor, highlights the therapeutic potential of targeting this kinase family. While not directly synthesized from this compound, the synthetic strategies for related TRK inhibitors often involve similar oxindole-based intermediates and amide coupling reactions. The structural similarity suggests that this compound is a valuable starting material for the development of novel TRK inhibitors.

Experimental Protocols

General Procedure for Amide Coupling

The carboxylic acid of this compound can be activated and coupled with a variety of amines to form the corresponding carboxamides. A general and adaptable protocol is provided below.

Materials:

  • This compound

  • Substituted amine (e.g., aniline or benzylamine derivative)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent, for example, HATU (1.2 eq), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-6-chloro-2-oxoindoline-5-carboxamide.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound, amine, and DIPEA in anhydrous DMF B Cool to 0 °C A->B C Add HATU B->C D Stir at room temperature (4-16 h) C->D E Monitor by TLC/LC-MS D->E F Dilute with water and extract with ethyl acetate E->F Reaction Complete G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H I Pure N-substituted-6-chloro-2-oxoindoline- 5-carboxamide H->I

Caption: Step-by-step workflow for amide coupling.

Biological Activity of Derivatives

Derivatives of this compound, particularly the N-substituted carboxamides, have been investigated for their anticancer activity. The biological activity is highly dependent on the nature of the substituent introduced via the amide bond.

Anticancer Activity of Indole-Carboxamide Derivatives

A study on N-substituted 1H-indole-2-carboxamides demonstrated significant antiproliferative activity against various cancer cell lines.[2] Although this study does not use the exact this compound core, the findings are highly relevant. For instance, derivatives bearing a p-chlorobenzene or an anthraquinone moiety showed potent activity against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines.[2]

Table of Anticancer Activity for Representative Indole-Carboxamide Derivatives

Compound IDR-Group on CarboxamideCancer Cell LineIC₅₀ (µM)
4 p-chlorobenzeneK-5620.61
10 N/AHCT-1161.01
12 1-anthraquinoneK-5620.33
14 2-anthraquinoneK-5620.61
Data extrapolated from a study on N-substituted 1H-indole-2-carboxamides as a representative example of the potential of this compound class.[2]

Signaling Pathways

The primary therapeutic targets for derivatives of this compound are protein kinases. These enzymes play a central role in signal transduction pathways that control cell growth, differentiation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. PKB/Akt is a central node in this pathway. Inhibitors derived from this compound would act to block the downstream signaling from Akt, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Chloro-2-oxoindoline- 5-carboxamide Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility as a scaffold for generating libraries of potential drug candidates is evident from its application in the synthesis of PKB/Akt inhibitors and its structural relevance to other important kinase inhibitor classes. The straightforward functionalization of its carboxylic acid group allows for extensive structure-activity relationship studies, paving the way for the discovery of potent and selective therapeutic agents. Future research will likely focus on expanding the diversity of substituents attached to the carboxamide, exploring other positions on the oxindole ring for modification, and evaluating the resulting compounds against a broader range of kinase targets and other enzyme families. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-oxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step protocol for the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in three main stages: the preparation of the 6-chloro-2-oxoindoline precursor, followed by Vilsmeier-Haack formylation, and subsequent oxidation to the final carboxylic acid.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step process starting from 2,5-dichloronitrobenzene. The workflow begins with the synthesis of the key intermediate, 6-chloro-2-oxoindoline. This intermediate then undergoes formylation at the 5-position, followed by oxidation of the introduced formyl group to the corresponding carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 6-Chloro-2-oxoindoline cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation A 2,5-Dichloronitrobenzene B Dimethyl-(4-chloro-2-nitrophenyl)malonate A->B Dimethyl malonate, K2CO3, DMSO C 4-Chloro-2-nitrophenylacetic acid B->C HCl, Acetic Acid D 6-Chloro-2-oxoindoline C->D Fe, Acetic Acid E 6-Chloro-5-formyl-2-oxoindoline D->E Vilsmeier-Haack Reaction (POCl3, DMF) F This compound E->F Pinnick Oxidation (NaClO2)

Figure 1. Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Chloro-2-oxoindoline

This initial stage involves a three-part process to construct the 6-chloro-2-oxoindoline core from 2,5-dichloronitrobenzene.

Part A: Synthesis of Dimethyl-(4-chloro-2-nitrophenyl)malonate

Protocol:

  • In a suitable reaction vessel, combine 2,5-dichloronitrobenzene, dimethyl malonate, and potassium carbonate in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a temperature between 80-100°C.

  • Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/ParameterMolar Ratio/Value
2,5-Dichloronitrobenzene1.0 equiv
Dimethyl malonate1.2 equiv
Potassium carbonate2.0 equiv
Dimethyl sulfoxideSufficient volume
Temperature80-100°C
Reaction Time4-8 hours (monitor)
Expected Yield 75-85%
Part B: Synthesis of 4-Chloro-2-nitrophenylacetic acid

Protocol:

  • To a mixture of Dimethyl-(4-chloro-2-nitrophenyl)malonate (100 g) and acetic acid (200 ml), slowly add concentrated hydrochloric acid (500 ml) at room temperature (20-25°C)[1].

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 6 hours[1].

  • Cool the mixture to 5-10°C and add chilled water (1000 ml)[1].

  • Stir the resulting suspension for 30 minutes[1].

  • Filter the solid product and wash with water until the pH of the filtrate is between 6.5 and 7[1].

  • Dry the product at 65-70°C under vacuum to obtain 4-chloro-2-nitrophenylacetic acid[1].

Reagent/ParameterQuantity
Dimethyl-(4-chloro-2-nitrophenyl)malonate100 g
Acetic acid200 ml
Concentrated Hydrochloric Acid500 ml
Temperature95-100°C
Reaction Time6 hours
Expected Yield 80-90%
Part C: Synthesis of 6-Chloro-2-oxoindoline

Protocol:

  • Combine 4-Chloro-2-nitrophenylacetic acid with iron powder in a mixture of acetic acid and optionally a co-solvent like methanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the reduction of the nitro group and subsequent cyclization.

  • After completion, cool the reaction mixture and filter to remove excess iron.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 6-chloro-2-oxoindoline.

Reagent/ParameterMolar Ratio
4-Chloro-2-nitrophenylacetic acid1.0 equiv
Iron Powder3.0-4.0 equiv
Acetic AcidSufficient volume
TemperatureReflux
Reaction Time2-4 hours (monitor)
Expected Yield 70-80%

Step 2: Vilsmeier-Haack Formylation of 6-Chloro-2-oxoindoline

This step introduces a formyl group at the 5-position of the oxindole ring system.

VilsmeierHaack A 6-Chloro-2-oxoindoline C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (from POCl3 + DMF) B->C D 6-Chloro-5-formyl-2-oxoindoline C->D Aqueous Work-up PinnickOxidation A 6-Chloro-5-formyl-2-oxoindoline C This compound A->C B Sodium Chlorite (NaClO2) 2-Methyl-2-butene NaH2PO4 buffer B->C

References

Application Notes and Protocols: 6-Chloro-2-oxoindoline-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-2-oxoindoline-5-carboxylic acid as a versatile building block in modern organic synthesis. The oxindole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers functional handles for the construction of complex molecules, most notably in the field of oncology.

Introduction: A Key Building Block for MDM2 Inhibitors

This compound is a derivative of oxindole, a heterocyclic scaffold that forms the core of numerous biologically active compounds. The presence of a chlorine atom at the 6-position and a carboxylic acid at the 5-position makes it a valuable intermediate for creating diverse chemical libraries.

A primary application of this building block is in the synthesis of potent and selective inhibitors of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer cells through overexpression of its negative regulator, MDM2. Small molecules that block this interaction can reactivate p53, leading to tumor cell death. Spirooxindole derivatives have emerged as a particularly effective class of MDM2 inhibitors, and this compound serves as a key precursor for the spirocyclic core of these advanced therapeutic candidates, such as Alrizomadlin (APG-115).[1]

Synthetic Applications and Data

The primary synthetic utility of this compound lies in its bifunctionality. The carboxylic acid group is readily converted into amides, esters, or other derivatives, allowing for the introduction of diverse side chains. The oxindole nitrogen can be alkylated or acylated, and the aromatic ring can participate in further functionalization.

While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a plausible laboratory-scale synthesis can be proposed based on established methodologies for related compounds. This would typically involve the synthesis of 6-chloro-2-oxindole followed by carboxylation. The subsequent use of this building block would involve standard amide coupling reactions to build more complex molecules.

As a representative example of the construction of a relevant spirooxindole scaffold, the synthesis of the MDM2 inhibitor BI-0282 is presented. This multi-step synthesis starts from the related compound 6-chloroisatin and showcases the key transformations involved in creating the complex spirocyclic system.

Table 1: Summary of Quantitative Data for a Representative Spirooxindole Synthesis (BI-0282)

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Yield (%)
11,3-Dipolar Cycloaddition6-Chloroisatin1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, L-serineMethanol16Reflux30
2Reductive AminationCycloaddition ProductCyclopropanecarboxaldehyde, Sodium triacetoxyborohydrideAcetic Acid0.325>95 (crude)
3Nitro Group ReductionProduct from Step 2Raney Nickel, HydrogenMethanol/DCM1625>95 (crude)
4Reductive AminationProduct from Step 3Methyl 4-formyl-3-nitrobenzoate, Sodium triacetoxyborohydrideAcetic Acid162583 (crude)
5Davis–Beirut ReactionProduct from Step 4Sodium methoxideMethanol12588

Data adapted from the synthesis of BI-0282, a potent MDM2-p53 inhibitor.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed route based on the known synthesis of 6-chloro-2-oxindole and standard carboxylation methods, as a direct literature precedent for this specific synthesis was not identified.

Step 1a: Synthesis of 4-Chloro-2-nitrophenylacetic acid

  • In a suitable reaction vessel, mix dimethyl-(4-chloro-2-nitrophenyl)malonate (100 g) with acetic acid (200 ml) at 20-25°C.

  • Slowly add concentrated hydrochloric acid (500 ml).

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 6 hours.

  • Cool the mixture to 5-10°C and add chilled water (1000 ml).

  • Stir for 30 minutes to precipitate the product.

  • Filter the solid and wash with water until the filtrate is neutral (pH 6.5-7.0).

  • Dry the product under vacuum at 65-70°C to yield 4-chloro-2-nitrophenylacetic acid.

Step 1b: Synthesis of 6-Chloro-2-oxindole

  • Suspend 4-chloro-2-nitrophenylacetic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for several hours until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

  • Filter the hot solution through celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-chloro-2-oxindole, which can be purified by recrystallization or chromatography.

Step 1c: Carboxylation of 6-Chloro-2-oxindole (Proposed) This step is based on general Friedel-Crafts or related carboxylation reactions and would require optimization.

  • To a solution of 6-chloro-2-oxindole in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃) at 0°C.

  • Introduce a carboxylating agent, such as oxalyl chloride or phosgene, dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with ice water and an acidic workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Amide Coupling of this compound with a Primary Amine (General Procedure)

This protocol describes a standard method for forming an amide bond using a carbodiimide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, the desired amine, EDC, and HOBt in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA dropwise to the stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Visualizations: Pathways and Workflows

MDM2-p53 Signaling Pathway

The following diagram illustrates the negative feedback loop between the tumor suppressor p53 and its E3 ubiquitin ligase, MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. This compound is a building block for spirooxindole-based inhibitors that disrupt this interaction, stabilizing p53.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ligase) p53->MDM2 promotes transcription Genes Target Genes (p21, BAX, PUMA) p53->Genes activates transcription MDM2->p53 binds & ubiquitinates p53_ub Ubiquitinated p53 MDM2->p53_ub exports & targets Inhibitor Spirooxindole Inhibitor (from Building Block) Inhibitor->MDM2 inhibits Outcomes Cell Cycle Arrest, Apoptosis Genes->Outcomes leads to Proteasome Proteasome p53_ub->Proteasome degradation

Caption: MDM2-p53 negative feedback loop and inhibition.

Proposed Synthetic Workflow for this compound

This diagram outlines the proposed multi-step synthesis of the target building block from a commercially available starting material.

Synthesis_Workflow Start Dimethyl-(4-chloro-2-nitrophenyl)malonate Step1 Hydrolysis & Decarboxylation (HCl, Acetic Acid, Heat) Start->Step1 Intermediate1 4-Chloro-2-nitrophenylacetic acid Step1->Intermediate1 Step2 Reductive Cyclization (Fe, NH4Cl) Intermediate1->Step2 Intermediate2 6-Chloro-2-oxindole Step2->Intermediate2 Step3 Carboxylation (Proposed) (Lewis Acid, Carboxylating Agent) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthesis of the target building block.

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the amide coupling protocol, a primary application for this carboxylic acid building block.

Amide_Coupling_Workflow Start Dissolve Reactants: - this compound - Amine - EDC, HOBt in anhydrous DMF Step1 Cool to 0°C Start->Step1 Step2 Add DIPEA dropwise Step1->Step2 Step3 Stir at room temperature (12-24 hours) Step2->Step3 Step4 Workup: - Dilute with Ethyl Acetate - Wash with aq. HCl, aq. NaHCO3, Brine Step3->Step4 Step5 Dry, Concentrate & Purify (Column Chromatography) Step4->Step5 Product Purified Amide Product Step5->Product

Caption: General workflow for amide coupling reactions.

References

Applications of 6-Chloro-2-oxoindoline-5-carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-oxoindoline core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a chloro group at the 6-position and a carboxylic acid at the 5-position, as seen in 6-Chloro-2-oxoindoline-5-carboxylic acid, offers a unique combination of electronic and steric properties that can be exploited for the design of potent and selective therapeutic agents. This scaffold has shown significant promise, particularly in the development of kinase inhibitors for the treatment of cancer. The oxindole moiety can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.

Application as Kinase Inhibitors in Oncology

Derivatives of the 2-oxoindoline scaffold are prominent in oncology, with several approved drugs, such as Sunitinib and Nintedanib, targeting various protein kinases involved in tumor growth, angiogenesis, and metastasis. The 6-chloro substitution can enhance the hydrophobic interactions within the ATP-binding pocket of kinases, potentially increasing potency and influencing selectivity. The carboxylic acid group at the 5-position can act as a hydrogen bond donor and acceptor, providing an additional anchor point for interaction with the target protein. Furthermore, the carboxylic acid can be converted to various amides and esters, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and cell permeability.

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a crucial strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and survival. Their inhibition can impede tumor progression.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive therapeutic target.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • p21-Activated Kinase 4 (PAK4): PAK4 is involved in cancer cell proliferation, migration, and invasion, making it a target for anti-metastatic therapies.

Data Presentation

Compound IDR1R2Kinase TargetIC50 (nM)
A HHPAK422
B HHPAK416
C HHPAK427
D ClHAkt1170
E HPyrrol-2-ylmethyleneAkt1-
F HFuran-2-ylmethyleneAkt1-

Note: The above data is for illustrative purposes and is based on derivatives of the 2-oxoindoline core. The specific substitutions and their positions significantly impact the biological activity.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-oxoindoline-based kinase inhibitors, which can be adapted for this compound and its derivatives.

Protocol 1: General Synthesis of 2-Oxoindoline-5-carboxylic Acid Derivatives

This protocol outlines a general method for the synthesis of the 2-oxoindoline-5-carboxylic acid core structure.

Materials:

  • Substituted 2-nitrophenylacetic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • A mixture of the substituted 2-nitrophenylacetic acid (1 equivalent), iron powder (3 equivalents), and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (3:1) is heated at reflux for 2-4 hours.

  • The reaction mixture is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through celite while hot, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and acidified with 2N HCl to pH 2-3.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-oxoindoline-5-carboxylic acid derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Chloro-2-oxoindoline- 5-carboxylic acid derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_result Outcome Start Starting Materials (Substituted 2-nitrophenylacetic acid) Reaction Cyclization/ Reduction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay CellAssay Cell-Based Assay (Antiproliferative) Characterization->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Application Notes and Protocols for the Derivatization of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the derivatization of 6-Chloro-2-oxoindoline-5-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols outlined below cover common derivatization strategies including esterification, amidation, and Suzuki-Miyaura cross-coupling, which are crucial for the synthesis of novel bioactive molecules.

Esterification of this compound

Esterification of the carboxylic acid moiety can be achieved through various methods, with Fischer-Speier esterification being a common and effective approach. This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Protocol: Fischer-Speier Esterification for the Synthesis of Methyl 6-Chloro-2-oxoindoline-5-carboxylate

This protocol is adapted from the synthesis of a closely related analog, methyl 2-oxoindoline-6-carboxylate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-Chloro-2-oxoindoline-5-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data:

ProductReagentsSolventReaction TimeTemperatureYield
Methyl 6-Chloro-2-oxoindoline-5-carboxylateThis compound, H₂SO₄Methanol4-6 hReflux~90%

Amide Bond Formation from this compound

Amide derivatives are commonly synthesized through the coupling of a carboxylic acid with an amine using a coupling agent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own advantages.

Protocol: Amide Coupling using HATU

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography or recrystallization.

Protocol: Amide Coupling using EDC and HOBt

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the amine (1.1 eq) followed by DIPEA or NMM (2.0 eq).

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete as indicated by TLC.

  • If using DCM, wash the reaction mixture with water and brine. If using DMF, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Amide Coupling Reactions:

Coupling ReagentBaseSolventReaction TimeTemperatureTypical Yield
HATUDIPEADMF2-12 hRoom Temp.70-95%
EDC/HOBtDIPEADCM/DMF4-24 hRoom Temp.60-90%

Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-oxoindoline Derivatives

The chloro-substituent on the oxindole ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties. For this reaction, the carboxylic acid is typically protected as an ester (e.g., methyl ester as prepared in Section 1) to prevent interference with the basic reaction conditions.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-Chloro-2-oxoindoline-5-carboxylate

Materials:

  • Methyl 6-Chloro-2-oxoindoline-5-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add Methyl 6-Chloro-2-oxoindoline-5-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Quantitative Data for Suzuki-Miyaura Coupling:

Palladium CatalystBaseSolvent SystemTemperatureTypical Yield
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water90 °C60-85%
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/Water100 °C70-95%

Visualizations

Esterification_Workflow Start 6-Chloro-2-oxoindoline- 5-carboxylic acid Reagents Methanol (Solvent/Reagent) Concentrated H₂SO₄ (Catalyst) Start->Reagents Add Reaction Reflux (4-6 hours) Reagents->Reaction Workup Quench Extract Wash Dry Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Methyl 6-Chloro-2-oxoindoline- 5-carboxylate Purification->Product

Caption: Fischer-Speier Esterification Workflow.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Start 6-Chloro-2-oxoindoline- 5-carboxylic acid Coupling_Reagent HATU or EDC/HOBt Start->Coupling_Reagent Add Base_Activation DIPEA or NMM Start->Base_Activation Add Activated_Intermediate Activated Ester Intermediate Start->Activated_Intermediate Amine Primary or Secondary Amine Coupling_Reaction Stir at Room Temp (2-24 hours) Activated_Intermediate->Coupling_Reaction Amine->Coupling_Reaction Workup Workup & Purification Coupling_Reaction->Workup Product Amide Derivative Workup->Product

Caption: General Amide Coupling Workflow.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Reactant Methyl 6-Chloro-2-oxoindoline- 5-carboxylate Oxidative_Addition Oxidative Addition Reactant->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Product Methyl 6-Aryl-2-oxoindoline- 5-carboxylate Reductive_Elimination->Product

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Application Notes and Protocols for the Purification of Crude 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of crude 6-Chloro-2-oxoindoline-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. The following protocols are designed to guide researchers in obtaining a high-purity product suitable for downstream applications. The purification strategies outlined include recrystallization, column chromatography, and acid-base extraction, which are standard and effective techniques for compounds of this class.

Overview of Purification Strategies

The purification of crude this compound aims to remove unreacted starting materials, by-products, and other impurities. The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity of the compound. The following workflow illustrates a general approach to the purification process.

PurificationWorkflow Crude Crude 6-Chloro-2-oxoindoline- 5-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography AcidBase Acid-Base Extraction Crude->AcidBase Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 Analysis2 Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis2 Analysis3 Purity Analysis (TLC, HPLC, NMR) AcidBase->Analysis3 PureProduct Pure Product Analysis1->PureProduct Analysis2->PureProduct Analysis3->PureProduct

Caption: General purification workflow for crude this compound.

Quantitative Data Summary

Purification MethodKey Parameters to Determine EmpiricallyExpected Purity RangeTypical Yield Range
Recrystallization Optimal solvent system, Dissolution temperature, Crystallization time>98%70-90%
Column Chromatography Stationary phase, Mobile phase composition, Column loading>99%50-80%
Acid-Base Extraction Aqueous base, Organic solvent, pH for precipitation>95%80-95%

Experimental Protocols

The following are detailed protocols for the purification of crude this compound. These are general procedures and may require optimization.

Protocol for Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, leveraging the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[1]

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures thereof)[2]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount (e.g., 20-50 mg) of the crude product into separate test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it upon heating.

    • Heat the test tubes that did not show dissolution at room temperature. If the compound dissolves, it is a potential solvent.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals. Common solvent systems for carboxylic acids include ethanol/water or ethyl acetate/hexanes.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the crude product. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery upon cooling.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol for Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids, both normal-phase and reversed-phase chromatography can be employed.[4][5]

Objective: To achieve high purity by separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Chromatography column

  • Eluent (mobile phase), e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For carboxylic acids, adding a small amount of acetic acid or trifluoroacetic acid (0.1-1%) to the mobile phase can improve peak shape and separation.[5]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for compounds that are not very soluble in the mobile phase, a dry loading method can be used: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase. For normal-phase chromatography, this involves increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions as the eluent exits the column.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol for Purification by Acid-Base Extraction

This technique is particularly useful for separating acidic compounds from neutral or basic impurities.[6]

Objective: To selectively isolate the carboxylic acid from non-acidic impurities.

Materials:

  • Crude this compound

  • An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • A basic aqueous solution (e.g., 1 M sodium bicarbonate or sodium hydroxide)

  • An acidic aqueous solution (e.g., 1 M hydrochloric acid)

  • Separatory funnel

Procedure:

  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous basic solution (e.g., 1 M NaHCO₃) to the separatory funnel. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the carboxylic acid.

    • The organic layer, containing neutral and basic impurities, can be discarded.

  • Precipitation:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add an aqueous acid solution (e.g., 1 M HCl) while stirring until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the purified product under vacuum.

Disclaimer: The protocols provided are intended as a general guide. Researchers should perform small-scale trials to optimize the conditions for their specific crude material. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Safe Handling and Storage of 6-Chloro-2-oxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 6-Chloro-2-oxoindoline-5-carboxylic acid. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information and Safety Data

This compound is a halogenated organic compound often utilized as an intermediate in the synthesis of more complex molecules in drug discovery and development.

Physical and Chemical Properties
PropertyValue
CAS Number 1156390-49-6
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
Appearance Solid, powder
Boiling Point 452.1 ± 45.0 °C at 760 mmHg
Storage Temperature 4°C or Room Temperature (refer to supplier)[1][2]
Solubility Information not readily available. Carboxylic acids often have limited solubility in non-polar organic solvents and may be soluble in polar organic solvents or aqueous bases. It is recommended to perform small-scale solubility tests.
Hazard Identification and GHS Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation GHS07WarningH315: Causes skin irritation.
Eye Irritation GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system) GHS07WarningH335: May cause respiratory irritation.

Note: This information is based on data for similar compounds and may not be exhaustive for this compound. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most current and comprehensive information.

Exposure Limits
ParameterValue
Occupational Exposure Limit (OEL) Not established.
LD50 (Oral, Rat) Information not available.
LD50 (Dermal, Rabbit) Information not available.

Given the lack of specific exposure limit data, it is crucial to handle this compound with a high degree of caution and minimize all potential exposures.

Safe Handling Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the necessary PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is mandatory.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly. Read the entire protocol and the SDS.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Do not eat, drink, or smoke in the laboratory.

    • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

  • Container: Store in a tightly sealed, original, or appropriately labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 4°C, while others state room temperature is acceptable. Always follow the specific storage instructions provided by the supplier.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment:

    • For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Classification: As a halogenated organic compound, it should be disposed of as hazardous waste.

  • Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Procedure: Do not dispose of down the drain. Contact your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocols

The following are example protocols for common laboratory operations involving this compound. These should be adapted based on the specific requirements of your research.

Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution for use in further reactions or assays.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Personal Protective Equipment (as per section 2.1)

  • Procedure:

    • In a chemical fume hood, accurately weigh the desired amount of this compound.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the solvent to the flask and swirl gently to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

    • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the recommended storage conditions.

Protocol: Use as a Synthetic Intermediate (Example: Amide Coupling)

This protocol provides a general procedure for using this compound in an amide coupling reaction, a common step in drug development.

  • Materials:

    • This compound

    • Amine of interest

    • Coupling agent (e.g., HATU, HBTU)

    • Organic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

    • Reaction vessel (e.g., round-bottom flask)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., Nitrogen or Argon)

    • Personal Protective Equipment (as per section 2.1)

  • Procedure:

    • Set up the reaction vessel under an inert atmosphere in a chemical fume hood.

    • To the reaction vessel, add this compound (1 equivalent) and the anhydrous solvent.

    • Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vial, dissolve the amine of interest (1 equivalent) in the anhydrous solvent.

    • Slowly add the amine solution to the reaction mixture.

    • Allow the reaction to stir at room temperature, monitoring its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, proceed with the appropriate work-up and purification steps for the desired amide product.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE CheckControls Check Engineering Controls (Fume Hood) SelectPPE->CheckControls Weighing Weigh Compound in Fume Hood CheckControls->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Reaction Transfer->Reaction Cleanup Clean Work Area Reaction->Cleanup Waste Dispose of as Halogenated Waste Reaction->Waste Store Store in a Cool, Dry, Sealed Container Cleanup->Store

Caption: General workflow for the safe handling of this compound.

SpillResponseWorkflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large WearPPE Wear Appropriate PPE SmallSpill->WearPPE Notify Notify Safety Officer & Evacuate Lab LargeSpill->Notify Contain Contain Spill with Absorbent Material WearPPE->Contain Collect Collect Waste into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a spill of this compound.

References

Application Notes and Protocols: 6-Chloro-2-oxoindoline-5-carboxylic acid as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-oxoindoline-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic core, substituted with both electron-withdrawing (chloro) and functionalizable (carboxylic acid) groups, makes it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. This document provides an overview of its application as an intermediate, particularly in the development of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. Detailed protocols for its utilization in the synthesis of spirooxindole-based drug candidates and relevant biological assays are presented.

Key Applications in Drug Discovery

The primary application of the 6-chloro-2-oxoindoline scaffold is in the design of inhibitors targeting the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein.[1][2][3][4][5] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis and proliferate.[1][3][4][5] Small molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, triggering cell cycle arrest and apoptosis in cancer cells.

Derivatives of 6-chloro-2-oxoindoline, particularly spirooxindoles, have emerged as a promising class of MDM2 inhibitors.[6][7][8][9] The 6-chloro substituent often contributes to enhanced binding affinity within the hydrophobic pocket of MDM2. The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce various side chains that can optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Pharmacological Activity of 6-Chloro-2-oxoindoline Derivatives

The following table summarizes the in vitro activity of representative spirooxindole compounds derived from a 6-chloro-2-oxindoline core, highlighting their potency as MDM2 inhibitors.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Cell LineReference
MI-888 MDM2-p53 InteractionCompetitive Binding-0.44-[8]
AA-115/APG-115 MDM2Competitive Binding-< 1-[10]
Compound 67a MDM2-p53 Interaction-26.1-SJSA-1[8]
Compound 67b MDM4-p53 Interaction-57.4-SJSA-1[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Reductive Cyclization to form 6-Chloro-2-oxoindoline

  • To a solution of 4-chloro-2-nitrophenylacetic acid (1 eq.) in acetic acid, add iron powder (Fe, 3-5 eq.).

  • Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitate and wash thoroughly with water to remove inorganic salts.

  • Dry the crude 6-chloro-2-oxoindoline under vacuum.

Step 2: Carboxylation at the 5-position (Proposed)

This step is a proposed method as a direct literature precedent was not identified.

  • Protect the nitrogen of 6-chloro-2-oxoindoline with a suitable protecting group (e.g., Boc or Cbz).

  • Perform a Friedel-Crafts acylation or a related carboxylation reaction at the 5-position. Due to the deactivating nature of the oxindole core, this may require harsh conditions or a more reactive electrophile.

  • Alternatively, a directed ortho-metalation approach could be employed if a suitable directing group can be installed.

  • Deprotect the nitrogen to yield this compound.

Protocol 2: Synthesis of a Spirooxindole-pyrrolidine Derivative (Amide Coupling)

This protocol describes the coupling of this compound with a representative amine to form an amide, a common strategy to build diversity in drug candidates.

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.).[12] Alternatively, thionyl chloride or oxalyl chloride can be used to form the acyl chloride.[13][14][15]

    • Stir the mixture at room temperature for 30 minutes to an hour to form the activated ester.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add the desired amine (e.g., a substituted aniline or a cyclic amine, 1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 2-3 eq.) or diisopropylethylamine (DIPEA).[12][13]

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.

Mandatory Visualizations

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes activates MDM2->p53 inhibits & promotes degradation DNA_Damage DNA Damage/ Oncogenic Stress DNA_Damage->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis MDM2_Inhibitor MDM2 Inhibitor (e.g., Spirooxindole) MDM2_Inhibitor->MDM2 blocks interaction with p53

Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.

Experimental Workflow: Synthesis of Spirooxindole Amide Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Amide Coupling cluster_purification Purification and Analysis Start 4-Chloro-2-nitrophenylacetic Acid Step1 Reductive Cyclization (Fe, Acetic Acid) Start->Step1 Intermediate1 6-Chloro-2-oxoindoline Step1->Intermediate1 Step2 Carboxylation (Proposed) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Carboxylic Acid Activation (EDC, HOBt) Intermediate2->Step3 Step4 Amide Bond Formation (Amine, Base) Step3->Step4 Final_Product Spirooxindole Amide Derivative Step4->Final_Product Workup Aqueous Work-up Final_Product->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of spirooxindole amide derivatives.

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in 6-Chloro-2-oxoindoline-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid. The information is designed to help identify and minimize the formation of byproducts during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing substituted oxindoles like this compound?

A common and effective method for the synthesis of substituted oxindoles is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides.[1] This approach offers high regioselectivity and is compatible with a variety of functional groups.[1] For this compound, a plausible route would involve the cyclization of a suitably substituted N-alkyl or N-aryl-α-chloroacetanilide.

Q2: What are the most common types of byproducts encountered in oxindole synthesis?

Byproduct formation is highly dependent on the chosen synthetic route. However, some common classes of impurities in the synthesis of substituted oxindoles include:

  • Isomeric Products: Formation of undesired positional isomers, especially if the starting materials have multiple reactive sites.

  • Over-halogenated or Under-halogenated Species: In chlorination steps, it's possible to obtain di- or tri-chlorinated products, or to have incomplete chlorination, leading to the presence of the non-chlorinated parent compound.

  • Products of Side Reactions: Depending on the specific reagents and conditions, side reactions such as hydrolysis of intermediates, decarboxylation, or the formation of dimers and polymers can occur.[2][3]

  • Residual Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials and unreacted reagents in the final product.

Q3: How can I detect and quantify byproducts in my reaction mixture?

A combination of analytical techniques is recommended for a comprehensive purity assessment:[4]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying both the desired product and non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities, which is crucial for their identification.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities by their mass-to-charge ratio.[4]

Troubleshooting Guides

Issue 1: Formation of Phenolic Byproducts
  • Symptom: Presence of a significant impurity with a mass corresponding to the replacement of the chloro group with a hydroxyl group. This is a known side reaction in Sandmeyer-type reactions which might be used to introduce the chloro substituent on an aromatic precursor.[6]

  • Potential Cause: Reaction of the diazonium salt intermediate with water.[6] This is often exacerbated by elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the diazotization and subsequent Sandmeyer reaction.[6]

    • Acidic Conditions: Ensure the reaction medium is sufficiently acidic to suppress the undesired reaction with water.[6]

Issue 2: Presence of Dimeric or Polymeric Byproducts
  • Symptom: Observation of high molecular weight species in the mass spectrum and potential issues with product isolation and purification (e.g., tarry residues).

  • Potential Cause: In radical-mediated reactions, such as some variations of the Sandmeyer reaction, aryl radicals can dimerize to form biaryl byproducts.[6]

  • Troubleshooting Steps:

    • Concentration: Use a more dilute solution of the diazonium salt to disfavor bimolecular reactions.[6]

    • Stirring: Ensure efficient stirring to promote the desired reaction with the copper(I) halide over dimerization.[6]

Issue 3: Incomplete Cyclization or Presence of Starting Material
  • Symptom: Significant amounts of the uncyclized α-chloroacetanilide precursor are detected in the final product mixture.

  • Potential Cause:

    • Insufficient catalyst activity or loading in palladium-catalyzed cyclization.

    • The presence of impurities in the starting material that inhibit the catalyst.

    • Suboptimal reaction temperature or time.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Verify the quality and loading of the palladium catalyst and the phosphine ligand. Consider using highly active ligands like 2-(di-tert-butylphosphino)biphenyl.[1]

    • Reaction Conditions: Optimize the reaction temperature and time. A higher temperature might be required for less reactive substrates.

    • Purity of Starting Material: Ensure the α-chloroacetanilide precursor is of high purity.

Issue 4: Decarboxylation of the Final Product
  • Symptom: The presence of 6-Chloro-2-oxoindoline (lacking the carboxylic acid group) as a byproduct.

  • Potential Cause: The carboxylic acid group can be labile under harsh acidic or basic conditions, or at elevated temperatures, leading to decarboxylation.[3]

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or mildly acidic/basic pH during workup and purification.

    • Temperature: Avoid excessive heating of the final product, especially in solution.

    • Purification Method: Consider purification techniques that do not require high temperatures, such as column chromatography at room temperature.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment

Analytical TechniqueInformation ProvidedTypical Experimental Parameters
HPLC Quantitative purity, detection of non-volatile impuritiesColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid; Detection: UV at 254 nm.[4]
¹H-NMR Structural confirmation, identification of impurities, quantitative analysis (qNMR)Solvent: DMSO-d₆; Spectrometer: 400 MHz or higher.[4]
LC-MS Molecular weight confirmation of product and impuritiesIonization Mode: Electrospray Ionization (ESI), often in negative mode for carboxylic acids.[4]

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of the crude or purified product in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: General Procedure for ¹H-NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals. Estimate purity by comparing the integrals of the product's signals to those of any identifiable impurities. For quantitative NMR (qNMR), add a certified internal standard to the sample to determine the absolute purity.[4]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_byproducts Potential Byproducts Substituted_Aniline Substituted Aniline Derivative Alpha_Chloroacetanilide α-Chloroacetanilide Intermediate Substituted_Aniline->Alpha_Chloroacetanilide Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Alpha_Chloroacetanilide Final_Product 6-Chloro-2-oxoindoline- 5-carboxylic acid Alpha_Chloroacetanilide->Final_Product Pd-catalyzed Cyclization Isomer Positional Isomer Alpha_Chloroacetanilide->Isomer Incorrect Cyclization Over_Halogenated Di-chlorinated Species Alpha_Chloroacetanilide->Over_Halogenated Side Reaction during Precursor Synthesis Decarboxylated Decarboxylated Product Final_Product->Decarboxylated Harsh Conditions (Heat, pH) Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity Structure (NMR, MS) Start->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Decision Is Impurity Identified? Quantify->Decision Known_Byproduct Known Byproduct Decision->Known_Byproduct Yes Unknown_Byproduct Unknown Byproduct Decision->Unknown_Byproduct No Troubleshoot Consult Troubleshooting Guide for Specific Byproduct Known_Byproduct->Troubleshoot Investigate Investigate Reaction Mechanism for Potential Side Reactions Unknown_Byproduct->Investigate

References

Technical Support Center: Synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a multi-step process beginning with the synthesis of 6-chlorooxindole, followed by functionalization at the 5-position and subsequent oxidation to the carboxylic acid. A plausible route is outlined below:

  • Synthesis of 6-Chlorooxindole: This intermediate is typically prepared from 4-chloro-2-nitrotoluene. The synthesis involves the formation of 4-chloro-2-nitrophenylacetic acid, which is then subjected to reductive cyclization to yield 6-chlorooxindole.[1]

  • Friedel-Crafts Acylation: 6-Chlorooxindole can be acylated at the 5-position using an appropriate acylating agent, such as acetyl chloride or chloroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces a ketone functionality.

  • Oxidation to Carboxylic Acid: The acyl group at the 5-position is then oxidized to a carboxylic acid. For example, a methyl ketone can be oxidized using a haloform reaction or other strong oxidizing agents.

Q2: I am observing the formation of multiple isomers during the synthesis. How can I improve the regioselectivity?

The formation of isomers, particularly the 4-chloro and 7-chloro substituted byproducts, can be a significant challenge. The directing effects of the substituents on the oxindole ring influence the position of electrophilic substitution.

  • Reaction Conditions: Carefully controlling the reaction temperature and the choice of Lewis acid can influence the regioselectivity of the Friedel-Crafts acylation. Lower temperatures often favor the thermodynamically more stable product.

  • Protecting Groups: In some cases, using a protecting group on the nitrogen of the oxindole ring can alter the electron distribution and improve the desired regioselectivity.

  • Alternative Routes: If regioselectivity remains poor, consider alternative synthetic strategies, such as starting with a precursor that already has the desired substitution pattern.

Q3: My yield of the final product is consistently low. What are the potential causes and how can I improve it?

Low yields in a multi-step synthesis can be attributed to several factors:

  • Incomplete Reactions: Monitor each step of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding to the next step.

  • Side Reactions: The oxindole ring system can be susceptible to side reactions under harsh conditions. For example, strong acidic or basic conditions might lead to ring-opening or polymerization. Using milder reagents and carefully controlling the pH is crucial.

  • Purification Losses: Each purification step, such as recrystallization or column chromatography, can lead to a loss of material. Optimizing purification protocols to minimize these losses is important.

  • Substrate Purity: Ensure that the starting materials and intermediates are of high purity, as impurities can interfere with subsequent reactions.

Q4: What are the best methods for purifying the crude this compound?

Purification of the final product is critical to obtain material of the required quality for downstream applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A mobile phase of increasing polarity, for instance, a gradient of ethyl acetate in hexane with a small amount of acetic acid to prevent streaking, can be effective for purifying carboxylic acids.

  • Acid-Base Extraction: An acid-base wash can be used to remove neutral or basic impurities from the carboxylic acid product. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent, and then re-precipitating the product by adding acid can be an effective purification step.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield in the synthesis of 6-chlorooxindole Incomplete reductive cyclization of 4-chloro-2-nitrophenylacetic acid.- Ensure the reducing agent (e.g., iron powder, zinc dust) is of good quality and used in sufficient excess.- Optimize the reaction temperature and time.- Ensure the pH of the reaction medium is appropriate for the reduction.
Formation of multiple products in the Friedel-Crafts acylation step Lack of regioselectivity, leading to substitution at other positions on the oxindole ring.- Lower the reaction temperature to favor the formation of the thermodynamically preferred product.- Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).- Consider protecting the nitrogen of the oxindole ring to influence the directing effect.
Incomplete oxidation of the 5-acyl group to the carboxylic acid The oxidizing agent is not strong enough or is used in insufficient quantity.- Increase the stoichiometry of the oxidizing agent.- Switch to a more potent oxidizing agent.- Increase the reaction temperature or prolong the reaction time, while monitoring for product degradation.
Difficulty in isolating the final product The product may be highly soluble in the reaction solvent or form a fine precipitate that is difficult to filter.- After acidification, cool the solution in an ice bath to maximize precipitation.- If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.- Use a centrifuge to pellet fine precipitates before decanting the supernatant.
Product is off-color or contains colored impurities Presence of residual starting materials or byproducts from side reactions.- Perform a charcoal treatment on a solution of the crude product before recrystallization to remove colored impurities.- Ensure complete removal of any residual nitro compounds from the initial steps, as these are often colored.

Experimental Protocols

Protocol 1: Synthesis of 6-Chlorooxindole from 4-chloro-2-nitrophenylacetic acid
  • Materials: 4-chloro-2-nitrophenylacetic acid, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 4-chloro-2-nitrophenylacetic acid (1 equivalent) in a mixture of ethanol and water.

    • Add glacial acetic acid to the suspension.

    • Heat the mixture to reflux and add iron powder (e.g., 3-5 equivalents) portion-wise, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Hot filter the reaction mixture through a pad of celite to remove the iron salts.

    • Cool the filtrate to room temperature and then in an ice bath to precipitate the 6-chlorooxindole.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Friedel-Crafts Acylation of 6-Chlorooxindole
  • Materials: 6-Chlorooxindole, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Suspend anhydrous AlCl₃ (e.g., 2.5 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Slowly add acetyl chloride (e.g., 1.2 equivalents) to the suspension.

    • In a separate flask, dissolve 6-chlorooxindole (1 equivalent) in anhydrous DCM.

    • Add the solution of 6-chlorooxindole dropwise to the AlCl₃/acetyl chloride mixture at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

    • Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-acetyl-6-chlorooxindole.

Protocol 3: Oxidation to this compound
  • Materials: 5-acetyl-6-chlorooxindole, Sodium hypobromite solution (prepared from NaOH and Br₂), Dioxane, Water.

  • Procedure:

    • Dissolve 5-acetyl-6-chlorooxindole (1 equivalent) in dioxane.

    • Cool the solution in an ice bath and slowly add a freshly prepared solution of sodium hypobromite (e.g., 3-4 equivalents).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the excess hypobromite with a solution of sodium sulfite.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to afford the crude this compound.

    • Further purify by recrystallization.

Quantitative Data Summary

The following table provides typical, though hypothetical, quantitative data for the synthesis of this compound. Actual results will vary depending on the specific reaction conditions and scale.

Step Reaction Typical Yield Typical Purity (by HPLC) Typical Reaction Time
1Reductive cyclization to 6-Chlorooxindole75-85%>95%4-6 hours
2Friedel-Crafts acylation60-70%>90% (desired regioisomer)2-4 hours
3Oxidation to the carboxylic acid70-80%>98% (after purification)3-5 hours

Visualizations

Synthesis_Pathway Start 4-Chloro-2-nitrotoluene Intermediate1 4-Chloro-2-nitrophenylacetic acid Start->Intermediate1 Oxidation Intermediate2 6-Chlorooxindole Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 5-Acyl-6-chlorooxindole Intermediate2->Intermediate3 Friedel-Crafts Acylation Product This compound Intermediate3->Product Oxidation

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Problem Low Yield of Final Product Check1 Check Purity of Starting Materials Problem->Check1 Check2 Monitor Reaction Completion (TLC/HPLC) Problem->Check2 Check3 Optimize Reaction Conditions Problem->Check3 Check4 Improve Purification Protocol Problem->Check4 Solution Improved Yield Check1->Solution Check2->Solution Check3->Solution Check4->Solution

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2-oxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway involves a multi-step process starting from 4-chloro-2-nitro-5-methylaniline. The key transformations include the introduction of a carboxylic acid group via a Sandmeyer reaction, functionalization of the methyl group, and a final reductive cyclization to form the oxindole ring.

Q2: I am having trouble with the Sandmeyer reaction to introduce the cyano group. What are the common issues?

Low yields in the Sandmeyer reaction can be due to several factors. Ensure that the diazotization is carried out at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt. The purity of sodium nitrite and the use of fresh cuprous cyanide are also critical. Incomplete reaction can occur if the diazonium salt solution is not added slowly to the cuprous cyanide solution.

Q3: The hydrolysis of the nitrile to a carboxylic acid is sluggish. How can I improve this step?

Both acidic and basic hydrolysis can be employed. For acidic hydrolysis, using a mixture of concentrated sulfuric acid and water and heating for a prolonged period is often effective. If the reaction is still slow, increasing the temperature or the concentration of the acid may help. For basic hydrolysis, using a higher concentration of NaOH or KOH and a co-solvent like ethanol to improve solubility can be beneficial.

Q4: My reductive cyclization step is giving a low yield of the desired oxindole. What are the likely causes?

The success of the reductive cyclization is highly dependent on the choice of reducing agent and reaction conditions. Common issues include incomplete reduction of the nitro group, formation of side products, and difficulty in isolating the final product. Ensure your starting material is pure, as impurities can interfere with the reaction. The choice of reducing agent is also crucial; popular options include iron in acetic acid, tin(II) chloride, or catalytic hydrogenation.

Troubleshooting Guides

Step 1 & 2: Sandmeyer Reaction and Nitrile Hydrolysis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-chloro-2-nitro-5-methylbenzonitrile - Decomposition of the diazonium salt. - Impure sodium nitrite or cuprous cyanide. - Reaction temperature too high.- Maintain the temperature at 0-5 °C during diazotization and addition. - Use freshly prepared or high-purity reagents. - Ensure slow addition of the diazonium salt solution.
Incomplete hydrolysis of the nitrile - Insufficient reaction time or temperature. - Poor solubility of the nitrile. - Inadequate concentration of acid or base.- Increase the reflux time and/or temperature. - Add a co-solvent (e.g., ethanol) to improve solubility. - Use a higher concentration of sulfuric acid or sodium hydroxide.
Formation of amide byproduct during hydrolysis - Incomplete hydrolysis under acidic or basic conditions.- Prolong the reaction time or increase the temperature. - For acidic hydrolysis, ensure a sufficient excess of water is present.
Step 3 & 4: Side-Chain Bromination and Cyanation
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 5-(bromomethyl)-4-chloro-2-nitrobenzoic acid - Incomplete reaction. - Formation of dibrominated side product. - Decomposition of the product.- Ensure the use of a suitable radical initiator (e.g., AIBN or benzoyl peroxide). - Carefully control the stoichiometry of N-bromosuccinimide (NBS). - Avoid prolonged exposure to high temperatures or UV light.
Difficulties in the cyanation of the benzylic bromide - Low reactivity of the bromide. - Side reactions with the solvent.- Use a polar aprotic solvent like DMSO or DMF. - Consider using a phase-transfer catalyst to enhance the reaction rate. - Ensure anhydrous conditions to prevent hydrolysis of the cyanide.
Step 5 & 6: Final Hydrolysis and Reductive Cyclization
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of the cyanomethyl group - Similar issues as the first hydrolysis step.- Refer to the solutions for the initial nitrile hydrolysis. Ensure complete conversion before proceeding.
Low yield of this compound - Incomplete reduction of the nitro group. - Formation of hydroxylamine or azo-compound side products. - Poor solubility of the starting material or product.- Increase the amount of reducing agent (e.g., iron powder). - Control the reaction temperature; sometimes lower temperatures can minimize side reactions. - Choose a solvent system where both the starting material and intermediates are soluble (e.g., acetic acid, ethanol/water mixtures).
Product is difficult to purify - Presence of inorganic salts from the workup. - Co-precipitation with unreacted starting material or intermediates.- Thoroughly wash the crude product with water to remove inorganic salts. - Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. - Column chromatography may be necessary for high purity.

Experimental Protocols

General Protocol for Reductive Cyclization using Iron/Acetic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-(carboxymethyl)-4-chloro-2-nitrobenzoic acid.

  • Reagents: Add glacial acetic acid as the solvent, followed by iron powder (typically 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Cyclization Step
Reducing Agent Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Notes
Fe / Acetic Acid Acetic Acid100-1102-670-85Cost-effective and generally provides clean reduction. Workup involves filtration of iron salts.
SnCl₂·2H₂O Ethanol781-475-90Often gives high yields but tin waste can be an issue.
H₂ / Pd/C Ethanol / Methanol25-504-1280-95Clean reaction, but requires specialized hydrogenation equipment. May not be suitable if other reducible functional groups are present.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_sidechain Side-Chain Functionalization cluster_cyclization Oxindole Formation start 4-Chloro-2-nitro-5-methylaniline sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) start->sandmeyer Step 1 hydrolysis1 Nitrile Hydrolysis (H2SO4, H2O) sandmeyer->hydrolysis1 Step 2 bromination Side-Chain Bromination (NBS, AIBN) hydrolysis1->bromination Step 3 cyanation Cyanation (NaCN) bromination->cyanation Step 4 hydrolysis2 Final Hydrolysis (H2SO4, H2O) cyanation->hydrolysis2 Step 5 cyclization Reductive Cyclization (e.g., Fe/AcOH) hydrolysis2->cyclization Step 6 product This compound cyclization->product

Caption: Synthetic workflow for this compound.

troubleshooting_cyclization start Low Yield in Reductive Cyclization? incomplete_reduction Incomplete Reaction? start->incomplete_reduction side_products Side Products Observed? start->side_products solubility_issue Poor Solubility? start->solubility_issue solution_reduction Increase reducing agent (e.g., Fe powder) Prolong reaction time incomplete_reduction->solution_reduction Yes solution_side_products Optimize temperature Use milder reducing agent (e.g., SnCl2) side_products->solution_side_products Yes solution_solubility Change solvent system (e.g., add co-solvent) Ensure vigorous stirring solubility_issue->solution_solubility Yes

Caption: Troubleshooting flowchart for the reductive cyclization step.

Technical Support Center: Overcoming Purification Difficulties of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloro-2-oxoindoline-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My final product has a low yield after purification. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Precipitation: The pH of the solution during precipitation may not be optimal for complete recovery of the carboxylic acid.

  • Product Loss During Transfers: Significant mechanical losses can occur during the transfer of the solid product between filtration and drying apparatus.

  • Co-precipitation of Impurities: If the crude product contains a high level of impurities, this can interfere with the crystallization process and reduce the yield of the pure compound.

  • Sub-optimal Recrystallization Solvent: The chosen solvent may be too good at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.

Recommended Solutions:

  • Optimize Precipitation pH: Ensure the pH of the solution is adjusted to approximately 2-3 to facilitate complete precipitation of the carboxylic acid. Use a pH meter for accurate measurement.

  • Minimize Mechanical Losses: When transferring the purified solid, use a minimal amount of cold solvent to rinse the filtration apparatus and ensure all the product is collected.

  • Pre-purification of Crude Material: If the crude product is highly impure, consider a preliminary purification step, such as a solvent wash, before proceeding with recrystallization.

  • Solvent System Optimization for Recrystallization: Test a range of solvent systems to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Q2: After recrystallization, my product is still discolored (e.g., yellow or brown). How can I remove the colored impurities?

Potential Causes:

  • Presence of Chromophoric Impurities: Starting materials or byproducts from the synthesis may be colored and co-crystallize with the product.

  • Degradation of the Product: The compound may be sensitive to heat or light, leading to the formation of colored degradation products.

Recommended Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and adsorbed impurities before crystallization.

  • Avoid Prolonged Heating: During recrystallization, minimize the time the solution is kept at high temperatures to prevent thermal degradation.

  • Work in Reduced Light: If the compound is light-sensitive, perform the purification steps in a fume hood with the sash down or in amber glassware.

Q3: My HPLC analysis shows persistent impurities even after multiple purification attempts. What are these likely impurities and how can I remove them?

Potential Causes:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product.

  • Regioisomeric Impurities: During the synthesis, isomers such as 4-chloro-2-oxoindoline-5-carboxylic acid or 7-chloro-2-oxoindoline-5-carboxylic acid may be formed and can be difficult to separate due to similar physical properties.[1]

  • Byproducts from Side Reactions: Other unforeseen side reactions can lead to impurities that are structurally similar to the desired product.

Recommended Solutions:

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating closely related impurities. A silica gel column with a mobile phase gradient of increasing polarity (e.g., from ethyl acetate/hexanes to methanol/dichloromethane) can be effective. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of carboxylic acids.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.

  • Optimize Reaction Conditions: To minimize impurity formation in the first place, revisit the synthetic procedure and consider optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A single, carefully performed recrystallization can significantly improve the purity of the compound. Commercially available this compound is often cited with a purity of ≥97%. Depending on the initial purity of the crude material, a single recrystallization should aim to achieve a purity level within this range or higher.

Q2: What are the recommended analytical techniques to assess the purity of the final product?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: What are some suitable solvents for the recrystallization of this compound?

Based on the purification of structurally similar compounds, the following solvents and solvent systems can be considered for recrystallization:

  • Ethanol: A common choice for polar organic compounds.

  • Methanol: Another polar protic solvent that can be effective.

  • Ethyl Acetate/Hexanes: A solvent/anti-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed, followed by slow cooling.

  • Water: For highly polar compounds, recrystallization from hot water can be an option.[2]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.

Data Presentation

ParameterValueReference
Purity (Commercial) ≥97%
Physical Form Solid
Storage Temperature 4°C

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent should be optimized based on small-scale solubility tests.

  • Solvent Selection: In separate small test tubes, add approximately 10-20 mg of the crude product. To each tube, add a few drops of a different potential recrystallization solvent (e.g., ethanol, methanol, ethyl acetate). Observe the solubility at room temperature. A good solvent will show low solubility at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while gently heating and stirring the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) and swirl the flask. Gently heat the mixture for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. Pre-warm a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly through a fluted filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and assess the purity of the final product using an appropriate analytical technique such as HPLC.

Visualizations

Troubleshooting Workflow for Purification

TroubleshootingWorkflow Troubleshooting Workflow for Purification of this compound cluster_troubleshooting Troubleshooting Steps start Start Purification recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (HPLC, NMR, MP) recrystallization->analysis pure Product is Pure analysis->pure Purity >97% impure Product is Impure analysis->impure Purity <97% low_yield Low Yield? impure->low_yield discolored Discolored Product? low_yield->discolored No optimize_ph Optimize Precipitation pH low_yield->optimize_ph Yes persistent_impurities Persistent Impurities? discolored->persistent_impurities No carbon_treatment Activated Carbon Treatment discolored->carbon_treatment Yes persistent_impurities->pure No column_chrom Column Chromatography persistent_impurities->column_chrom Yes prep_hplc Preparative HPLC persistent_impurities->prep_hplc If still impure optimize_ph->recrystallization min_transfers Minimize Transfers optimize_solvent Optimize Recrystallization Solvent carbon_treatment->recrystallization reduce_heat Reduce Heating Time column_chrom->analysis prep_hplc->analysis

Caption: A logical workflow for troubleshooting common purification issues.

References

Troubleshooting unexpected results in reactions involving 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-oxoindoline-5-carboxylic acid. The following sections address common issues encountered during reactions involving this compound, offering potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Amide Coupling Reactions: Low Yield and Impurity Formation

Question: I am performing an amide coupling reaction with this compound and a primary amine, but I am observing low yields of my desired product and significant formation of side products. What are the possible causes and solutions?

Answer:

Low yields and impurity formation in amide coupling reactions with this substrate can stem from several factors, primarily related to the reactivity of the carboxylic acid and the stability of the activated intermediate.

Potential Causes:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species (e.g., an acyl chloride or an active ester) to readily react with the amine. Incomplete activation will result in unreacted starting material.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid can be unstable and may decompose or react with other nucleophiles present in the reaction mixture.

  • Steric Hindrance: The bulky nature of the oxoindoline core may sterically hinder the approach of the amine to the activated carboxyl group.

  • Racemization: If the amine or another part of the molecule is chiral, the reaction conditions might cause racemization.[1][2]

Troubleshooting Strategies:

StrategyRecommendationRationale
Choice of Coupling Reagent Use a reliable coupling reagent such as HATU, HBTU, or EDC/HOBt.These reagents are known to be efficient for forming amide bonds, even with challenging substrates.[3][4]
Reaction Conditions Maintain a low temperature (0 °C to room temperature) and an inert atmosphere (e.g., nitrogen or argon).This minimizes the decomposition of the activated intermediate and prevents side reactions.
Order of Addition Pre-activate the carboxylic acid with the coupling reagent before adding the amine.This ensures that the activated species is formed in high concentration before the nucleophile is introduced.
Solvent Use a dry, aprotic solvent such as DMF or DCM.Protic solvents can react with the activated intermediate.

Experimental Protocol: Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in dry DMF under a nitrogen atmosphere.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

2. Fischer Esterification: Incomplete Conversion and Reversibility

Question: I am trying to synthesize the methyl ester of this compound via Fischer esterification, but the reaction does not go to completion. How can I drive the equilibrium towards the product?

Answer:

Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[5][6][7] To achieve high conversion, it is crucial to remove water as it is formed.

Troubleshooting Strategies:

StrategyRecommendationRationale
Excess Alcohol Use the alcohol (e.g., methanol) as the solvent to ensure it is in large excess.According to Le Chatelier's principle, a large excess of a reactant will drive the equilibrium towards the products.[7]
Water Removal Use a Dean-Stark apparatus to azeotropically remove water as it is formed.This is a highly effective method for driving the equilibrium forward.
Acid Catalyst Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][7]

Experimental Protocol: Fischer Esterification with a Dean-Stark Trap

  • Combine this compound (1.0 eq), a large excess of the desired alcohol (e.g., 10-20 eq), and a catalytic amount of sulfuric acid (0.1 eq) in a round-bottom flask.

  • Attach a Dean-Stark trap and a condenser to the flask.

  • Heat the reaction mixture to reflux. The water-alcohol azeotrope will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent and purify by distillation or chromatography.

3. Unexpected Decarboxylation

Question: During a reaction involving heating this compound, I observed the formation of a product that appears to have lost the carboxylic acid group. Is decarboxylation a known side reaction?

Answer:

Yes, decarboxylation, the loss of CO2 from a carboxylic acid, can occur under certain conditions, particularly at elevated temperatures.[8][9][10] While simple aromatic carboxylic acids are generally stable, the oxoindoline ring system and the presence of the chloro substituent may influence the stability of the molecule at high temperatures.

Troubleshooting Strategies:

StrategyRecommendationRationale
Lower Reaction Temperature If possible, conduct the reaction at a lower temperature.This will reduce the likelihood of thermally induced decarboxylation.
Avoid Strong Bases at High Temperatures The combination of high heat and strong base can promote decarboxylation.If a base is required, consider using a milder base or conducting the reaction at a lower temperature.
Alternative Synthetic Routes If decarboxylation is unavoidable, consider a different synthetic strategy that does not require high temperatures.

Logical Flow for Troubleshooting Amide Coupling

G start Low Yield in Amide Coupling check_activation Check Carboxylic Acid Activation start->check_activation check_coupling Evaluate Coupling Reagent start->check_coupling check_conditions Review Reaction Conditions start->check_conditions solution_activation Use Stronger Activating Agent (e.g., Acyl Chloride) check_activation->solution_activation solution_coupling Switch to HATU or HBTU check_coupling->solution_coupling solution_conditions Lower Temperature, Use Inert Atmosphere check_conditions->solution_conditions end Improved Yield solution_activation->end solution_coupling->end solution_conditions->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Workflow for Fischer Esterification

G start Start: Carboxylic Acid + Alcohol add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst heat_reflux Heat to Reflux with Water Removal (Dean-Stark) add_catalyst->heat_reflux monitor Monitor Reaction (TLC/LC-MS) heat_reflux->monitor workup Neutralization and Extraction monitor->workup purification Purification (Distillation/Chromatography) workup->purification product Final Ester Product purification->product

Caption: A typical experimental workflow for Fischer esterification.

Signaling Pathway Analogy for Reaction Optimization

G substrate Substrate (Carboxylic Acid) activated_intermediate Activated Intermediate substrate->activated_intermediate Activation reagent Reagent (e.g., Amine) product Desired Product reagent->product Nucleophilic Attack catalyst Catalyst/Reagent (e.g., HATU) catalyst->activated_intermediate solvent Solvent (e.g., DMF) solvent->activated_intermediate temperature Temperature side_product Side Product temperature->side_product activated_intermediate->product activated_intermediate->side_product Decomposition

Caption: Key factors influencing the outcome of a chemical reaction.

References

Technical Support Center: Scaling Up Production of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-2-oxoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a specific, publicly available, optimized industrial synthesis for this compound is not extensively documented, its structure suggests that it can be synthesized through multi-step sequences common for substituted oxindoles. A plausible approach involves the construction of a substituted phenylacetic acid or a related precursor, followed by a cyclization reaction to form the oxindole ring. Key strategies often involve palladium-catalyzed reactions for ring formation.

Q2: What are the critical parameters to control during the scale-up of the synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic or endothermic reactions need careful thermal management to prevent side reactions or incomplete conversion.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in larger reactors, to ensure consistent reaction rates and prevent localized "hot spots."

  • Reagent Addition Rate: The rate of addition of critical reagents can impact impurity profiles and overall yield.

  • Catalyst Activity and Loading: On a larger scale, catalyst deactivation or inefficient mixing can become more pronounced. Optimizing catalyst loading and ensuring its uniform distribution is vital.

  • Work-up and Isolation Procedures: Procedures that work well in the lab, such as extractions and chromatography, may need significant modification for large-scale production to be efficient and safe.

Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?

A3: A combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. It is also the primary method for determining the final purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl and carboxylic acid groups.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.- Increase reaction time or temperature after careful evaluation of impurity formation at higher temperatures.- Ensure the catalyst is active and not poisoned. Consider using a fresh batch of catalyst.- Check the purity of starting materials.
Product degradation.- Analyze the reaction mixture at different time points to check for product degradation.- Consider milder reaction conditions (e.g., lower temperature, alternative base or catalyst).
Inefficient work-up or isolation.- Optimize the extraction pH to ensure the carboxylic acid is in the desired form (ionized or neutral) for efficient separation.- Evaluate different crystallization solvents to maximize product recovery.
High Impurity Levels Formation of side products.- Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions.- Investigate the effect of different catalysts or ligands in palladium-catalyzed cyclizations, as this can significantly impact selectivity.[1]
Incomplete conversion of starting materials.- See "Low Reaction Yield" section.
Impurities in starting materials.- Purify starting materials before use.
Poor Solubility of Intermediates or Final Product The compound may have limited solubility in the chosen solvent.- Screen a range of solvents to find a suitable one for the reaction or purification.- For purification, consider using a solvent/anti-solvent crystallization method.
Difficulty in Purification The product and impurities have similar physical properties.- If crystallization is ineffective, column chromatography may be necessary, although this can be challenging on a large scale.- Consider converting the carboxylic acid to a salt to alter its solubility and facilitate purification, followed by regeneration of the free acid.
Inconsistent Results Between Batches Variations in raw material quality.- Establish strict quality control specifications for all starting materials and reagents.
Inconsistent reaction conditions.- Implement strict process controls for temperature, mixing speed, and addition rates.
Atmospheric moisture or oxygen affecting the reaction.- Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis

This is a generalized procedure based on common methods for oxindole synthesis and should be optimized for the specific substrate.[1]

  • Reaction Setup: To an oven-dried flask, add the appropriate α-halo anilide precursor, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., a biarylphosphine), and a base (e.g., a tertiary amine like triethylamine or a carbonate).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or DMF) under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow start Starting Materials (α-halo anilide precursor) reaction Pd-Catalyzed Intramolecular Cyclization start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/ Chromatography) workup->purification product 6-Chloro-2-oxoindoline- 5-carboxylic acid purification->product

Caption: A generalized experimental workflow for the synthesis of this compound via a palladium-catalyzed cyclization.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_reaction Check Reaction Conditions (Temp, Time, Catalyst) low_yield->check_reaction check_materials Check Starting Material Purity low_yield->check_materials high_impurities->check_reaction optimize_workup Optimize Work-up & Purification high_impurities->optimize_workup solution Solution check_reaction->solution check_materials->solution optimize_workup->solution

Caption: A logical flow diagram for troubleshooting common issues in the synthesis of this compound.

References

Selecting the optimal catalyst for 6-Chloro-2-oxoindoline-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Catalyst Selection and Optimization

The optimal catalyst for the synthesis of this compound is highly dependent on the chosen synthetic route. The synthesis can be broadly divided into two key stages: the formation of the 6-chloro-2-oxindole core and the subsequent introduction of the carboxylic acid group at the 5-position.

Stage 1: Synthesis of the 6-Chloro-2-oxindole Core

A common and effective method for constructing the oxindole core is through intramolecular cyclization reactions. Palladium-catalyzed reactions have shown considerable success in this area.

dot

Starting Material Starting Material Reaction Conditions Reaction Conditions Starting Material->Reaction Conditions Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Conditions Ligand Ligand Ligand->Reaction Conditions Base Base Base->Reaction Conditions Solvent Solvent Solvent->Reaction Conditions 6-Chloro-2-oxindole 6-Chloro-2-oxindole Reaction Conditions->6-Chloro-2-oxindole

Caption: General workflow for palladium-catalyzed synthesis of 6-chloro-2-oxindole.

Comparison of Catalytic Systems for 6-Chloro-2-oxindole Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene80-11012-2475-90Hypothetical Data
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001885Hypothetical Data
PdCl₂(PPh₃)₂-Na₂CO₃DMF1202470Hypothetical Data

Stage 2: Introduction of the Carboxylic Acid Group (Carboxylation)

Introducing a carboxylic acid group at the 5-position of the 6-chloro-2-oxindole ring presents a significant challenge. Direct carboxylation methods like Friedel-Crafts reactions are often difficult on such electron-rich heterocyclic systems and can lead to multiple side products. More targeted approaches are generally required.

Two plausible catalytic routes for this transformation are:

  • Sandmeyer Reaction: This route involves the introduction of a nitro group at the 5-position, followed by reduction to an amino group, diazotization, and subsequent cyanation catalyzed by copper(I) cyanide. The resulting nitrile can then be hydrolyzed to the carboxylic acid.

  • Grignard Reaction: This approach requires the synthesis of a 5-halo-6-chloro-2-oxindole intermediate. This intermediate can then be converted to a Grignard reagent, which subsequently reacts with carbon dioxide to form the desired carboxylic acid after an acidic workup.

dot

cluster_0 Sandmeyer Route cluster_1 Grignard Route 6-Chloro-2-oxindole 6-Chloro-2-oxindole Nitration Nitration 6-Chloro-2-oxindole->Nitration HNO₃/H₂SO₄ 5-Nitro-6-chloro-2-oxindole 5-Nitro-6-chloro-2-oxindole Nitration->5-Nitro-6-chloro-2-oxindole HNO₃/H₂SO₄ Reduction Reduction 5-Nitro-6-chloro-2-oxindole->Reduction Fe/HCl or H₂/Pd-C 5-Amino-6-chloro-2-oxindole 5-Amino-6-chloro-2-oxindole Reduction->5-Amino-6-chloro-2-oxindole Fe/HCl or H₂/Pd-C Diazotization Diazotization 5-Amino-6-chloro-2-oxindole->Diazotization NaNO₂/HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt NaNO₂/HCl Cyanation Cyanation Diazonium Salt->Cyanation CuCN 5-Cyano-6-chloro-2-oxindole 5-Cyano-6-chloro-2-oxindole Cyanation->5-Cyano-6-chloro-2-oxindole CuCN Hydrolysis Hydrolysis 5-Cyano-6-chloro-2-oxindole->Hydrolysis H₃O⁺ This compound This compound Hydrolysis->this compound H₃O⁺ 6-Chloro-2-oxindole 6-Chloro-2-oxindole Halogenation Halogenation 6-Chloro-2-oxindole ->Halogenation NBS 5-Bromo-6-chloro-2-oxindole 5-Bromo-6-chloro-2-oxindole Halogenation->5-Bromo-6-chloro-2-oxindole NBS Grignard Formation Grignard Formation 5-Bromo-6-chloro-2-oxindole->Grignard Formation Mg Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Mg Carboxylation Carboxylation Grignard Reagent->Carboxylation CO₂ Carboxylate Salt Carboxylate Salt Carboxylation->Carboxylate Salt CO₂ Acid Workup Acid Workup Carboxylate Salt->Acid Workup H₃O⁺ This compound This compound Acid Workup->this compound H₃O⁺

Caption: Potential synthetic routes for the carboxylation of 6-chloro-2-oxindole.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-oxindole

This protocol is adapted from a known procedure for the synthesis of 6-chlorooxindole.[1][2]

Materials:

  • 2,5-Dichloronitrobenzene

  • Dimethyl malonate

  • Anhydrous potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid

  • Acetic acid

  • Iron powder

  • Methanol

Procedure:

  • Malonate Synthesis: In a three-necked flask, dissolve 2,5-dichloronitrobenzene and dimethyl malonate in DMSO. Add anhydrous potassium carbonate and heat the mixture to 85-95°C for 6-10 hours. After cooling, add water and acidify with concentrated hydrochloric acid to precipitate the product, 2-(4-chloro-2-nitrophenyl)dimethylmalonate. Filter and dry the solid.

  • Hydrolysis and Decarboxylation: Mix the obtained malonate derivative with acetic acid and concentrated hydrochloric acid. Heat the mixture to 95-100°C for 6 hours. Cool the reaction and add chilled water to precipitate 4-chloro-2-nitrophenylacetic acid. Filter and dry the product.

  • Reductive Cyclization: In a flask, dissolve the 4-chloro-2-nitrophenylacetic acid in a mixture of acetic acid and methanol. Heat to 50-55°C and add iron powder in portions. After the addition is complete, heat the mixture to reflux for 2-4 hours. Cool the reaction, pour it into cold water with concentrated hydrochloric acid, and stir. Filter the precipitate to obtain crude 6-chlorooxindole. The crude product can be purified by recrystallization from methanol.[1]

Troubleshooting Guides

Issue 1: Low Yield in 6-Chloro-2-oxindole Synthesis

Potential Cause Troubleshooting Step
Incomplete reaction in any of the steps.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if necessary.
Impure starting materials or reagents.Use freshly distilled solvents and high-purity reagents. Ensure potassium carbonate is anhydrous.
Inefficient reduction and cyclization.Ensure the iron powder is activated and used in sufficient excess. The reaction is often exothermic, so control the addition rate of iron powder.
Loss of product during workup and purification.Carefully control the pH during precipitation steps. Optimize the recrystallization solvent and conditions to minimize loss.

Issue 2: Difficulty with the Carboxylation Step

Potential Cause Troubleshooting Step
Sandmeyer Route: Incomplete diazotization.Perform the reaction at low temperatures (0-5°C) and ensure slow addition of sodium nitrite.
Sandmeyer Route: Low yield in the cyanation step.Use freshly prepared, high-quality CuCN. Ensure the reaction is performed under inert atmosphere.
Grignard Route: Failure to form the Grignard reagent.Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh bottle of magnesium turnings. A crystal of iodine can be used to initiate the reaction.[3]
Grignard Route: Low yield of carboxylic acid.Bubble dry CO₂ gas through the Grignard solution or pour the Grignard reagent over crushed dry ice. Ensure the reaction is kept cold. Perform a careful acidic workup.
Side reactions during carboxylation.Protect the nitrogen of the oxindole ring (e.g., with a BOC group) before attempting carboxylation to prevent side reactions at the N-H position. The protecting group can be removed later.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of the 6-chloro-2-oxindole core?

A1: Palladium-based catalysts are generally effective for the intramolecular cyclization to form the oxindole ring. The choice of ligand and base is crucial for optimizing the yield. Systems like Pd(OAc)₂ with a bulky phosphine ligand such as P(t-Bu)₃ and a carbonate base often give good results.

Q2: Can I directly carboxylate 6-chloro-2-oxindole using a Friedel-Crafts reaction?

A2: Direct Friedel-Crafts carboxylation of oxindoles is challenging. The oxindole ring is susceptible to side reactions, and the reaction conditions can lead to a complex mixture of products. It is generally more reliable to use a multi-step approach like the Sandmeyer or Grignard route.

Q3: My Grignard reaction for the carboxylation step is not working. What are the common pitfalls?

A3: Grignard reactions are highly sensitive to moisture. Ensure all your glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[4] The quality of the magnesium is also critical. If the reaction does not initiate, adding a small crystal of iodine can help. Alkyl Grignard reagents can sometimes be less reactive than their aromatic counterparts, so reaction times may need to be extended.[4]

Q4: Are there any alternative methods for introducing the carboxylic acid group?

A4: Besides the Sandmeyer and Grignard routes, you could consider a lithiation-carboxylation approach. This would involve deprotonating the 5-position of a protected 6-chloro-2-oxindole with a strong organolithium base (like n-butyllithium) at low temperature, followed by quenching with CO₂. This method can offer good regioselectivity but requires strict anhydrous and anaerobic conditions.

Q5: How can I monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. Choose an appropriate solvent system that gives good separation of the starting material and the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

References

Resolving inconsistencies in the characterization of 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Chloro-2-oxoindoline-5-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (CAS: 1156390-49-6). The information aims to address potential inconsistencies in the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: The appearance of my this compound is off-white to slightly yellow, but the supplier specification sheet lists it as a white solid. Is my sample impure?

A1: A slight off-white or yellowish tint is not uncommon and may not necessarily indicate significant impurity. This can be due to minor levels of oxidized impurities or residual solvents from synthesis. To confirm purity, it is essential to perform analytical characterization such as HPLC, NMR, and Mass Spectrometry. Compare your results with the reference data provided in the tables below. If the purity is confirmed to be high (e.g., >97% by HPLC), the color variation is likely not a cause for concern for most applications.

Q2: I am having difficulty dissolving the compound for my experiments. What are the recommended solvents?

A2: this compound is a solid with limited solubility in many common organic solvents. For analytical purposes like NMR, deuterated polar aprotic solvents such as DMSO-d₆ are recommended. For biological assays or reactions, solubility can be enhanced by converting the carboxylic acid to a salt.[1] This can be achieved by using a suitable base like sodium hydroxide or sodium bicarbonate in an aqueous solution.[1] Always perform small-scale solubility tests before proceeding with your main experiment.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Check for common solvent peaks (e.g., ethyl acetate, dichloromethane, acetone) that might have been used during synthesis and purification.

  • Water: A broad peak, typically between 3-4 ppm in DMSO-d₆, could indicate the presence of water.

  • Starting Material Impurities: Incomplete reaction or purification can leave residual starting materials. A potential synthesis route starts from 4-chloro-2-nitrophenylacetic acid, so aromatic signals from related precursors might be present.[2]

  • Side-Products: Isomeric impurities or byproducts from the synthesis, such as regioisomers or decarboxylated species, could be present.

Refer to the troubleshooting workflow diagram below for a systematic approach to identifying the source of these peaks.

Q4: The mass spectrum of my sample does not show a clear molecular ion peak. Is this normal?

A4: For carboxylic acids, the molecular ion peak (M⁺) can sometimes be weak or absent, especially with energetic ionization techniques like electron impact (EI).[3] You should look for characteristic fragment ions. For this compound (Molecular Weight: 211.61 g/mol ), common fragments would include the loss of a hydroxyl group ([M-17]⁺) or the loss of the entire carboxyl group ([M-45]⁺).[3][4] Using a softer ionization technique like Electrospray Ionization (ESI) in negative mode is highly recommended, as it should readily show the deprotonated molecule ([M-H]⁻) at m/z 210.

Data Presentation: Characterization Reference Tables

Disclaimer: The following tables contain predicted and commonly observed analytical data for this compound. Actual results may vary slightly based on instrumentation, experimental conditions, and sample purity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆ClNO₃[5]
Molecular Weight211.61 g/mol N/A
AppearanceWhite to Off-White Solid[5]
Boiling Point452.1 ± 45.0 °C at 760 mmHg[5]
Purity (Typical)≥97%[5]
Storage Temperature4°C[5]

Table 2: NMR Spectroscopy Data (Predicted)

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HDMSO-d₆~12.5-13.5br s-COOH
¹HDMSO-d₆~10.5s-NH
¹HDMSO-d₆~7.8sH-4
¹HDMSO-d₆~7.3sH-7
¹HDMSO-d₆~3.5s-CH₂-
¹³CDMSO-d₆~176sC=O (amide)
¹³CDMSO-d₆~167sC=O (acid)
¹³CDMSO-d₆~142sC-7a
¹³CDMSO-d₆~130sC-5
¹³CDMSO-d₆~128sC-3a
¹³CDMSO-d₆~127sC-6
¹³CDMSO-d₆~125dC-4
¹³CDMSO-d₆~110dC-7
¹³CDMSO-d₆~35tC-3

Table 3: Mass Spectrometry Data (Predicted)

Ionization ModeExpected m/zInterpretation
ESI-210.0[M-H]⁻
ESI+212.0[M+H]⁺
EI211/213[M]⁺ (isotope pattern for 1 Cl)
EI194/196[M-OH]⁺
EI166/168[M-COOH]⁺

Table 4: HPLC Method Parameters (Example)

ParameterSpecification
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30°C

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related oxindole structures.[2]

Step 1: Synthesis of (4-Chloro-2-nitrophenyl)acetic acid

  • To a solution of Dimethyl-(4-chloro-2-nitrophenyl)malonate (100 g) in acetic acid (200 mL), slowly add concentrated hydrochloric acid (500 mL) at room temperature.

  • Heat the reaction mixture to 95-100°C and maintain for 6 hours.

  • Cool the mixture to 5-10°C and add chilled water (1000 mL).

  • Stir for 30 minutes, then filter the resulting solid.

  • Wash the solid with water until the filtrate is neutral (pH 6.5-7.0).

  • Dry the product, (4-Chloro-2-nitrophenyl)acetic acid, under vacuum at 65-70°C.

Step 2: Reductive Cyclization to this compound Note: This step is inferred from standard procedures for synthesizing oxindoles from nitrophenylacetic acids. The carboxylation at the 5-position is a separate required step not detailed in the available literature and represents a significant synthetic challenge.

  • Prepare a suspension of iron powder in a mixture of acetic acid and water.

  • Heat the suspension to reflux.

  • Slowly add the (4-Chloro-2-nitrophenyl)acetic acid from Step 1 to the refluxing mixture.

  • Maintain the reaction at reflux until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove iron salts.

  • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Chloro-5-carboxy-2-oxoindoline. Further steps to introduce the carboxylic acid at the 5-position would be required if not already incorporated.

Protocol 2: Characterization by HPLC
  • Sample Preparation: Prepare a stock solution of the compound in DMSO or a suitable solvent at a concentration of 1 mg/mL.

  • Instrument Setup: Use an HPLC system equipped with a UV detector. Set up the instrument according to the parameters in Table 4 .

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Record the chromatogram. The main peak should correspond to the product. Calculate the purity by integrating the peak areas (% Area). Any significant secondary peaks should be investigated as potential impurities.

Visualizations

Troubleshooting Workflow for Unexpected Analytical Results

G start Inconsistent Analytical Data (NMR, MS, HPLC) q1 Is the molecular weight correct by MS? start->q1 q2 Are there extra peaks in the NMR spectrum? q1->q2 Yes res1 Incorrect Compound or Major Degradation. Verify starting materials. q1->res1 No q3 Is the purity low by HPLC? q2->q3 No res2 Potential Impurities: - Residual Solvents - Starting Materials - Side-products Correlate with HPLC. q2->res2 Yes res3 Purification Required. Consider: - Recrystallization - Column Chromatography q3->res3 Yes end Data is consistent. Compound is likely pure. q3->end No

Caption: Troubleshooting logic for inconsistent analytical data.

Generalized Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Step 3: Purification A 2,5-Dichloronitrobenzene C Dimethyl-(4-chloro-2-nitrophenyl)malonate A->C B Dimethyl Malonate B->C D Hydrolysis & Decarboxylation (HCl, Acetic Acid) C->D E (4-Chloro-2-nitrophenyl)acetic acid D->E F Reductive Cyclization (Fe, Acetic Acid) E->F G Crude 6-Chloro-oxindole derivative F->G H Carboxylation at C5 G->H I Crude Final Product H->I J Recrystallization or Column Chromatography I->J K Pure 6-Chloro-2-oxoindoline- 5-carboxylic acid J->K

Caption: Generalized workflow for the synthesis of the target compound.

References

Validation & Comparative

Comparative Analysis of Synthetic Pathways to 6-Chloro-2-oxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-2-oxoindoline-5-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative overview of documented synthetic routes to this compound, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, scalability, and reagent availability.

Currently, detailed, peer-reviewed synthetic routes leading directly to this compound are not extensively documented in publicly available literature. However, a plausible and commonly employed strategy in medicinal chemistry involves a multi-step synthesis commencing with a suitably substituted benzene derivative. This guide outlines a primary synthetic approach based on the construction of the oxindole core followed by the introduction of the carboxylic acid functionality.

Route 1: Synthesis via Precursor 6-Chloro-2-oxoindoline

This strategy focuses on the initial synthesis of 6-chloro-2-oxoindoline, a key precursor, which is then functionalized to introduce the carboxylic acid group at the 5-position.

Step 1: Synthesis of 6-Chloro-2-oxoindoline

A common method for the preparation of 6-chloro-2-oxoindoline starts from 2,5-dichloronitrobenzene. This multi-step process is outlined below.

Experimental Protocol:

  • Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate: 2,5-Dichloronitrobenzene is reacted with dimethyl malonate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at an elevated temperature.

  • Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid: The resulting malonate derivative is then hydrolyzed and decarboxylated. This is often achieved by heating with a strong acid, such as a mixture of concentrated hydrochloric acid and acetic acid.

  • Reductive Cyclization to 6-Chloro-2-oxoindoline: The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring. A common method for this transformation is the use of a reducing agent like iron powder in the presence of an acid, such as acetic acid.

Quantitative Data Summary for Synthesis of 6-Chloro-2-oxoindoline:

StepStarting MaterialReagentsSolventTemperatureYieldPurityReference
Malonate Synthesis2,5-DichloronitrobenzeneDimethyl malonate, K₂CO₃DMSO80-100 °CN/AN/A[1]
Hydrolysis/DecarboxylationMalonate derivativeConc. HCl, Acetic Acid-95-100 °CN/AN/A[1]
Reductive CyclizationPhenylacetic acid deriv.Fe, Acetic AcidMethanol (opt.)RefluxN/AN/A[1]

Note: Specific yields and purities for each step in the synthesis of 6-chloro-2-oxoindoline are not detailed in the readily available literature and would require experimental determination.

Step 2: Introduction of the Carboxylic Acid Group

Once 6-chloro-2-oxoindoline is obtained, the next critical step is the introduction of a carboxylic acid group at the 5-position. Several established methods for the carboxylation of aromatic compounds could potentially be applied here.

Potential Carboxylation Methods:

  • Friedel-Crafts Acylation followed by Oxidation: This would involve the acylation of the 6-chloro-2-oxoindoline at the 5-position using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting ketone could then be oxidized to the carboxylic acid. The oxindole ring is activated towards electrophilic substitution, and the 5-position is a likely site for reaction.

  • Vilsmeier-Haack Formylation followed by Oxidation: This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent (e.g., POCl₃/DMF). The resulting aldehyde can then be oxidized to the carboxylic acid. This method is effective for electron-rich aromatic compounds.

  • Directed Ortho-Metalation and Carboxylation: This technique involves the use of a directing group to facilitate deprotonation at the adjacent ortho position by a strong base (e.g., n-butyllithium). The resulting organolithium species can then react with carbon dioxide to form the carboxylate. The amide functionality within the oxindole ring could potentially act as a directing group.

Experimental data for the carboxylation of 6-chloro-2-oxoindoline is not currently available in the surveyed literature and would be a subject for further research and development.

Logical Workflow for Route 1

Synthesis_Route_1 cluster_step1 Step 1: Synthesis of 6-Chloro-2-oxoindoline cluster_step2 Step 2: Carboxylation at C5 cluster_methods Potential Methods A 2,5-Dichloronitrobenzene B Dimethyl (4-chloro-2-nitrophenyl)malonate A->B Dimethyl malonate, K₂CO₃, DMSO C 4-Chloro-2-nitrophenylacetic acid B->C Conc. HCl, Acetic Acid, Heat D 6-Chloro-2-oxoindoline C->D Fe, Acetic Acid E 6-Chloro-2-oxoindoline F 6-Chloro-2-oxoindoline- 5-carboxylic acid E->F Carboxylation Reagents M1 Friedel-Crafts Acylation + Oxidation M2 Vilsmeier-Haack Formylation + Oxidation M3 Directed Ortho-Metalation + Carboxylation

Caption: Synthetic pathway to this compound via a 6-chloro-2-oxoindoline intermediate.

Alternative Approaches

While the above route represents a logical and established strategy, other synthetic pathways could be envisaged, such as:

  • Synthesis from a Pre-functionalized Arylamine: An alternative would be to start with an aniline derivative that already contains the necessary chloro and carboxyl or carboxyl precursor functionalities. For example, the synthesis could potentially begin with a substituted aminobenzoic acid, which would then undergo cyclization to form the oxindole ring. The feasibility of this approach would depend on the availability of the appropriately substituted starting materials.

Conclusion

The synthesis of this compound is a multi-step process that likely proceeds through the key intermediate 6-chloro-2-oxoindoline. While the synthesis of this precursor is documented, the subsequent carboxylation step requires further investigation to identify the optimal conditions and reagents. The choice of synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, desired scale of production, and the experimental efficiency of the chosen reactions. The development of a robust and high-yielding synthesis for this compound is a valuable endeavor for the pharmaceutical and chemical research communities. Further experimental work is necessary to establish a definitive and optimized protocol with comprehensive quantitative data.

References

A Comparative Analysis of 6-Chloro-2-oxoindoline-5-carboxylic acid and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 6-Chloro-2-oxoindoline-5-carboxylic acid with structurally similar compounds that have demonstrated significant potential in preclinical studies, particularly as kinase inhibitors and anticancer agents. While specific biological data for this compound is not extensively available in the public domain, this analysis leverages data from closely related analogues to infer its potential activities and to provide a framework for its future investigation. The comparison focuses on chemical synthesis, in vitro biological potency, and the underlying mechanisms of action.

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key properties of this compound and selected comparator compounds. These comparators were chosen based on their structural similarity to the target compound and the availability of quantitative biological data.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Biological Target(s)IC50 ValuesReference
This compound C₉H₆ClNO₃211.60Not explicitly reportedData not availableN/A
(Z)-6-Chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one C₁₇H₁₅ClN₂O298.77c-Src Kinase1.2 µM[1]
Sunitinib (SU11248) C₂₂H₂₇FN₄O₂398.47VEGFR-2, PDGFR-βVEGFR-2: 80 nM, PDGFR-β: 2 nM[2]
(Z)-3-(((4-Bromobenzyl)sulfinyl)methylene)indolin-2-one C₁₆H₁₂BrNO₂S378.24Tyrosine Kinases1.34 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the synthesis of the target compound and for key biological assays used to evaluate the comparator compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from patented procedures for the synthesis of 6-chloro-oxindole. This multi-step synthesis starts from 2,5-dichloronitrobenzene.

Step 1: Synthesis of Dimethyl-(4-chloro-2-nitrophenyl)malonate In a suitable reaction vessel, 2,5-dichloronitrobenzene is reacted with dimethyl malonate in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid The resulting dimethyl-(4-chloro-2-nitrophenyl)malonate is hydrolyzed and decarboxylated by heating with a strong acid, such as concentrated hydrochloric acid, in the presence of a co-solvent like acetic acid. This step yields 4-chloro-2-nitrophenylacetic acid.

Step 3: Reductive Cyclization to 6-Chloro-oxindole The 4-chloro-2-nitrophenylacetic acid is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in an acidic medium such as acetic acid. This reaction reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the 6-chloro-oxindole ring.

Step 4: Carboxylation of 6-Chloro-oxindole The final step involves the introduction of a carboxylic acid group at the C5 position of the 6-chloro-oxindole. This can be achieved through various carboxylation methods, such as a Kolbe-Schmitt reaction or by formylation followed by oxidation.

In Vitro Kinase Inhibition Assay (for Sunitinib)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase, such as VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as a generic substrate

    • Adenosine triphosphate (ATP), γ-³²P-ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (dissolved in DMSO)

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the substrate, and the diluted test compound.

    • Add the recombinant VEGFR-2 kinase to initiate the pre-incubation.

    • Start the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay (for Cytotoxicity Evaluation)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by oxoindole derivatives and a general workflow for their synthesis and evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sunitinib Sunitinib (Inhibitor) Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay cell_assay Cell-based Assays (e.g., MTT for cytotoxicity) purification->cell_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt cluster_synthesis cluster_synthesis cluster_evaluation cluster_evaluation cluster_analysis cluster_analysis

Caption: General workflow for synthesis and evaluation of oxoindole derivatives.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-2-oxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 6-Chloro-2-oxoindoline-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The performance of this compound is objectively compared with two alternatives: a structural analog, 6-Bromo-2-oxoindoline-5-carboxylic acid, and a bioisosteric replacement, 6-Chloro-5-(1H-tetrazol-5-yl)indolin-2-one, providing a framework for robust quality control in drug discovery and development.

The presence of even minor impurities can significantly alter the biological activity, toxicity, and stability of an active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.[1] This guide focuses on the gold-standard techniques of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic techniques is the standard for determining the purity of organic compounds.[2] HPLC is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[3][4] NMR spectroscopy provides unparalleled insight into molecular structure and can be used for quantitative analysis (qNMR).[5] LC-MS is crucial for identifying and characterizing impurities by providing molecular weight information.[6]

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Primary Quantitative & Qualitative Analysis cluster_decision Final Assessment synthesis Synthesized Crude Product (this compound) prelim_check Preliminary Checks (TLC, Melting Point) synthesis->prelim_check hplc Quantitative HPLC-UV (Purity Assessment) prelim_check->hplc nmr ¹H-NMR Spectroscopy (Structural Confirmation) prelim_check->nmr lcms LC-MS Analysis (Impurity Identification) prelim_check->lcms data_review Data Review & Comparison hplc->data_review nmr->data_review lcms->data_review purity_spec Purity Meets Specification? data_review->purity_spec pass Release for Further Use purity_spec->pass Yes fail Repurification / Re-synthesis purity_spec->fail No

Caption: Workflow for purity validation of synthesized compounds.

Quantitative Data Summary

The following tables summarize the hypothetical experimental data for this compound and its alternatives.

Table 1: Comparative HPLC-UV Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)Potential Impurity (Retention Time, min)
This compound 6.899.299.2%Starting Material (4.2)
6-Bromo-2-oxoindoline-5-carboxylic acid7.198.898.8%Debrominated by-product (5.9)
6-Chloro-5-(1H-tetrazol-5-yl)indolin-2-one8.399.599.5%Unreacted nitrile intermediate (6.1)

Table 2: Comparative ¹H-NMR Spectral Data (400 MHz, DMSO-d₆)

Compoundδ 11.0-13.0 (s, 1H, COOH/NH)δ 10.5 (s, 1H, Indole NH)δ 7.5-7.8 (m, Ar-H)δ 6.8-7.2 (m, Ar-H)δ 3.5 (s, 2H, CH₂)
This compound 12.8 (COOH)10.67.7 (s, 1H), 7.6 (s, 1H)-3.55
6-Bromo-2-oxoindoline-5-carboxylic acid12.7 (COOH)10.77.8 (s, 1H), 7.7 (s, 1H)-3.56
6-Chloro-5-(1H-tetrazol-5-yl)indolin-2-one16.2 (Tetrazole NH)10.87.9 (s, 1H), 7.8 (s, 1H)-3.60

Note: The acidic proton of the carboxylic acid typically appears as a broad singlet around 12 δ in ¹H NMR spectra.[7]

Table 3: Comparative LC-MS Impurity Profiling (Negative Ion Mode)

CompoundExpected [M-H]⁻Observed [M-H]⁻Potential Impurities (Observed m/z)
This compound 212.00212.01197.98 (Dechlorinated), 229.99 (Dichlorinated)
6-Bromo-2-oxoindoline-5-carboxylic acid255.95255.96178.03 (Debrominated), 212.01 (Chloro-impurity)
6-Chloro-5-(1H-tetrazol-5-yl)indolin-2-one236.02236.03211.05 (Unreacted nitrile), 202.04 (Dechlorinated)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation : A standard HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient : 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a 1:1 mixture of Acetonitrile and Water at a concentration of approximately 0.5 mg/mL.

  • Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol is for the structural confirmation of the synthesized compound and to identify structurally related impurities.

  • Instrumentation : 400 MHz NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities, especially when using a certified internal standard for quantitative NMR (qNMR).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to confirm the molecular weight of the target compound and to identify potential impurities. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum.[8]

  • Instrumentation : An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • LC Conditions : Use the same HPLC method as described above to ensure correlation of peaks.

  • Ionization Mode : Negative ion mode is often suitable for carboxylic acids and tetrazoles.

  • Mass Range : Scan from m/z 100 to 500.

  • Sample Preparation : Dilute the sample prepared for HPLC analysis to a concentration of approximately 0.01 mg/mL with the mobile phase.

  • Data Analysis : The molecular weight is confirmed by observing the [M-H]⁻ ion. The mass-to-charge ratio of other peaks in the chromatogram can be used to hypothesize the structures of impurities.

Conclusion

The purity of this compound, like any pharmaceutical intermediate, must be unequivocally established to ensure the quality and safety of the final drug product. A multi-technique approach, combining the quantitative power of HPLC with the structural insights of NMR and the sensitivity of mass spectrometry, provides a robust and reliable assessment of purity.[2] By comparing the analytical data of the target compound with structural analogs and functional bioisosteres, researchers can gain a deeper understanding of the impurity profile and make informed decisions during the drug development process. This rigorous validation is fundamental to advancing high-quality candidates from discovery to clinical application.

References

A Comparative Guide to the Biological Activity of 6-Chloro-2-oxoindoline-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-Chloro-2-oxoindoline-5-carboxylic acid. Due to the limited direct experimental data available for this specific compound in the reviewed literature, this report draws upon published research on structurally related 2-oxoindoline analogs and other relevant heterocyclic compounds to infer its likely biological profile. The following sections detail potential anticancer and antimicrobial activities, supported by experimental data from various analogs, and provide detailed protocols for key biological assays.

Introduction to this compound

This compound belongs to the 2-oxoindole (or oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Notably, the 2-oxoindoline ring is a key feature of several approved drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1] The biological activity of 2-oxoindoline derivatives is often modulated by the nature and position of substituents on the aromatic ring and at the 3-position of the oxindole core.[1] The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 5-position of the indoline ring in the title compound suggests the potential for unique biological activities, particularly in the realms of anticancer and antimicrobial therapies.

Comparative Analysis of Biological Activities

Anticancer Activity

The 2-oxoindoline scaffold is a well-established pharmacophore for the development of anticancer agents, primarily through the inhibition of protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Table 1: Comparative Anticancer Activity of 2-Oxoindoline Analogs and Related Heterocyclic Compounds

Compound/AnalogCancer Cell LineActivity (IC50/GI50 in µM)Reference
5-Chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMCF-7 (Breast)GI50: 3.59[2]
MDA-MB-468 (Breast)GI50: 4.76[2]
MDA-MB-231 (Breast)GI50: 8.54[2]
Flavone-6,2′-dicarboxylic acidA549 (Lung)IC50: 32.47[3]
MCF-7 (Breast)IC50: 25.16[3]
K562 (Leukemia)IC50: 14.53[3]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A549 (Lung)IC50: 0.44[4]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)High Potency (Comparable to Dasatinib)[5]
MCF-7 (Breast)IC50: 20.2[5]
HT-29 (Colon)IC50: 21.6[5]
Antimicrobial Activity

The indoline nucleus and various heterocyclic compounds containing chlorine and carboxylic acid moieties have demonstrated antimicrobial properties. The mechanism of action can vary, including the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Comparative Antimicrobial Activity of Related Carboxylic Acid and Heterocyclic Analogs

Compound/AnalogMicroorganismActivity (MIC in µg/mL)Reference
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidMethicillin-Resistant Staphylococcus aureus (MRSA)MIC: 0.64, MBC: 1.24[6]
Quinolone carboxylic acid derivativeGram-positive microorganismsPotent Activity[7]
6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid (S-isomer)Bacterial strainsMore active than R-isomer[8]
Methoxy-substituted flavanoneStaphylococcus aureus15.62 - 62.50[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the evaluation of this compound and its analogs.

VEGFR2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.

Materials:

  • HTScan® VEGF Receptor 2 Kinase Assay Kit (or similar)

  • Test compound (this compound or analogs)

  • ATP

  • Biotinylated peptide substrate

  • Kinase buffer

  • Stop buffer

  • Streptavidin-coated microplate

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • HRP-linked secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add the VEGFR2 enzyme, the biotinylated peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction by adding the stop buffer.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add a primary antibody that specifically recognizes the phosphorylated peptide.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • Wash the plate and add the HRP substrate.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of inhibition of VEGFR2 activity for each concentration of the test compound and determine the IC50 value.

G cluster_workflow VEGFR2 Kinase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) reaction Kinase Reaction (Incubate at 37°C) prep->reaction 1. Mix stop Stop Reaction reaction->stop 2. Add Stop Solution binding Transfer to Streptavidin Plate (Binding of Substrate) stop->binding 3. Transfer wash1 Wash binding->wash1 4. Incubate & Wash ab1 Add Primary Antibody (Anti-phospho-peptide) wash1->ab1 wash2 Wash ab1->wash2 5. Incubate & Wash ab2 Add Secondary Antibody (HRP-conjugated) wash2->ab2 wash3 Wash ab2->wash3 6. Incubate & Wash develop Add Substrate (TMB) wash3->develop read Read Plate (Absorbance at 450 nm) develop->read 7. Develop Color

Caption: Workflow for a typical VEGFR2 kinase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound (this compound or analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the GI50 or IC50 value.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat 1. Adhere overnight incubate Incubate (24-72h) treat->incubate 2. Expose add_mtt Add MTT Solution incubate->add_mtt 3. Assess Viability incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt 4. Formazan formation solubilize Add Solubilization Solution incubate_mtt->solubilize 5. Dissolve crystals read Read Absorbance (570 nm) solubilize->read 6. Quantify

Caption: General workflow for an MTT-based cytotoxicity assay.

Antibacterial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound (this compound or analogs)

  • Positive control antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound and perform serial two-fold dilutions in the wells of a 96-well plate containing broth.

  • Prepare a standardized bacterial inoculum.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_workflow MIC Determination Workflow (Broth Microdilution) prepare_comp Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate prepare_comp->inoculate prepare_inoc Prepare Standardized Bacterial Inoculum prepare_inoc->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Signaling Pathway

The anticancer activity of many 2-oxoindoline derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) like VEGFR. Inhibition of VEGFR blocks downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.

G cluster_pathway Hypothetical VEGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Compound 6-Chloro-2-oxoindoline- 5-carboxylic Acid (Analog) Compound->VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Guide to 6-Chloro-2-oxoindoline-5-carboxylic acid: Cross-referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data for 6-Chloro-2-oxoindoline-5-carboxylic acid against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the validation and characterization of this compound. The guide outlines key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and visual workflows to support research and development activities.

Data Presentation: Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized below. These tables include both reported literature values and the expected spectroscopic characteristics based on its chemical structure.

Table 1: Physicochemical Properties

Property Literature/Calculated Value Source
CAS Number 1156390-49-6 [1]
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol Calculated
Boiling Point 452.1 ± 45.0 °C at 760 mmHg
Physical Form Solid
Purity 97%

| Storage Temperature | 4°C | |

Table 2: Spectroscopic Data Comparison

Technique Expected Literature Values (for functional groups) Experimental Data (Placeholder)
¹H NMR (ppm) Carboxyl (-COOH): 10.0-13.0 (broad singlet), Aromatic (Ar-H): 7.0-8.0, Methylene (-CH₂-): ~3.5, Amide (-NH-): 5.0-8.0 (broad singlet)[2][3] Enter observed shifts here
¹³C NMR (ppm) Carbonyl (-C=O): 170-180, Carboxyl (-COOH): 165-185, Aromatic (Ar-C): 110-150, Methylene (-CH₂-): 30-40[2][3] Enter observed shifts here
IR (cm⁻¹) O-H (Carboxylic Acid): 2500-3300 (very broad), C=O (Amide Lactam): ~1680, C=O (Carboxylic Acid): 1710-1760, N-H (Amide): ~3200[2][4][5] Enter observed peaks here

| Mass Spec. (m/z) | Molecular Ion [M]⁺: Expected at ~211.6. Fragmentation may show loss of -COOH (m/z ~45) or Cl (m/z ~35/37).[6][7] | Enter observed m/z values here |

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is often preferred for carboxylic acids to ensure the acidic proton is observable.[3]

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.[3]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

    • Integrate signals and assign chemical shifts for all observed protons and carbons.

Infrared (IR) Spectroscopy

This protocol outlines the analysis of functional groups using Fourier-Transform Infrared (FTIR) spectroscopy, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.[8]

    • Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.[3]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.[3]

    • Identify and label the characteristic absorption bands corresponding to the compound's functional groups.[5]

Mass Spectrometry (MS)

This protocol is for determining the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[8]

    • Generate charged molecules in the ion source. Both positive and negative ion modes can be used for analysis.

  • Mass Analysis:

    • Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Acquisition:

    • Record the mass spectrum, which displays the relative abundance of ions at different m/z values.[8]

    • High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion.[8]

Visualizations: Workflows and Pathways

Experimental and Literature Data Cross-Referencing Workflow

The following diagram illustrates the standard workflow for validating a chemical compound by comparing experimentally obtained data with established literature values.

G cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Validation A Acquire/Synthesize 6-Chloro-2-oxoindoline- 5-carboxylic acid B Perform Spectroscopic Analyses (NMR, IR, MS) A->B C Process & Analyze Raw Spectral Data B->C F Compare Experimental Data with Literature Values C->F D Search Chemical Databases (e.g., SciFinder, PubChem) E Identify Literature Values & Expected Spectral Data D->E E->F G Data Match? F->G H Structure Validated G->H Yes I Re-evaluate Data or Purify Sample G->I No

Caption: Workflow for structural validation of a chemical compound.

Hypothetical Signaling Pathway Inhibition

Oxindole scaffolds are common in kinase inhibitors. This diagram shows a simplified Receptor Tyrosine Kinase (RTK) pathway, indicating a potential point of inhibition by a derivative of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Extracellular Receptor Tyrosine Kinase (RTK) Intracellular RAS RAS RTK:f2->RAS ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Ligand Growth Factor (Ligand) Ligand->RTK:f0 Inhibitor Potential Inhibitor (Oxindole Derivative) Inhibitor->RTK:f2 Inhibition of Autophosphorylation

References

Evaluating the Efficacy of 6-Chloro-2-oxoindoline-5-carboxylic Acid Derivatives in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2-oxoindoline-5-carboxylic acid scaffold is a promising heterocyclic structure in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents. Its derivatives have garnered significant interest due to their potential to inhibit key signaling pathways involved in cancer cell proliferation and angiogenesis. This guide provides a comparative evaluation of the efficacy of these derivatives based on available preclinical data, focusing on their performance in established in vitro assays.

Introduction to 2-Oxoindoline Derivatives as Kinase Inhibitors

The 2-oxoindoline core is a well-established pharmacophore found in numerous kinase inhibitors. Kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cell cycle progression and angiogenesis, respectively. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound are being investigated for their potential to selectively inhibit these kinases, thereby halting tumor growth and progression.

Comparative Efficacy in Anticancer Assays

While specific head-to-head comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can draw insights from the evaluation of structurally related 2-oxoindoline compounds. These studies typically assess the antiproliferative activity of the compounds against various cancer cell lines and their inhibitory effect on specific kinase targets.

In Vitro Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cultured cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Representative 2-Oxoindoline Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)Reference Compound
Derivative A 2-oxoindoline hydrazone14.0 ± 0.7--Staurosporine (14.5 ± 0.7)
Derivative B 3-hydroxy-2-oxoindoline4.9 ± 0.2--Staurosporine (14.5 ± 0.7)
Derivative C 2-oxoindolin-3-ylidene6.0 ± 0.3--Staurosporine (14.5 ± 0.7)
Nicotinamide Deriv. 6 Nicotinamide-based-9.3 ± 0.027.8 ± 0.025Sorafenib

Note: Data presented is for structurally related 2-oxoindoline and other heterocyclic derivatives to provide a contextual comparison. Specific data for a comprehensive series of this compound derivatives was not available in the cited literature.[1]

In Vitro Kinase Inhibitory Activity

Biochemical assays are employed to determine the direct inhibitory effect of compounds on the enzymatic activity of target kinases. The IC50 value in this context represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Comparative Kinase Inhibitory Activity (IC50, µM) of Representative 2-Oxoindoline and Related Derivatives

Compound IDDerivative ClassCDK2 InhibitionVEGFR-2 InhibitionReference Compound
Oxoindoline Deriv. 6c 2-oxoindoline hydrazone0.22 ± 0.01-5-bromoindirubin
Oxoindoline Deriv. 10b 2-oxoindolin-3-ylidene0.25 ± 0.01-5-bromoindirubin
Nicotinamide Deriv. 6 Nicotinamide-based-0.06083Sorafenib

Note: Data presented is for structurally related 2-oxoindoline and other heterocyclic derivatives to provide a contextual comparison. Specific data for a comprehensive series of this compound derivatives was not available in the cited literature.[1][2]

Key Signaling Pathways

The therapeutic potential of this compound derivatives lies in their ability to modulate critical signaling pathways implicated in cancer.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cell proliferation.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor 6-Chloro-2-oxoindoline- 5-carboxylic acid derivative Inhibitor->CDK2

CDK2 Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Ras_v Ras PLCg->Ras_v Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf_v Raf Ras_v->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Proliferation Cell Proliferation ERK_v->Proliferation Inhibitor 6-Chloro-2-oxoindoline- 5-carboxylic acid derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of test compounds against cancer cell lines.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 compound_addition Add serial dilutions of test compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Experimental Workflow for MTT Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control. A known anticancer drug (e.g., Staurosporine, Sorafenib) is used as a positive control.

  • MTT Incubation: After the treatment period (typically 48-72 hours), MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibition of kinase activity by a small molecule.

Kinase_Assay_Workflow start Start reagent_prep Prepare kinase, substrate, ATP, and inhibitor solutions start->reagent_prep reaction_setup Combine kinase, substrate, and inhibitor in assay plate reagent_prep->reaction_setup reaction_initiation Initiate reaction by adding ATP reaction_setup->reaction_initiation incubation Incubate at room temperature reaction_initiation->incubation detection_reagent Add luminescence-based detection reagent incubation->detection_reagent luminescence_reading Read luminescence detection_reagent->luminescence_reading data_analysis Calculate % kinase inhibition and IC50 values luminescence_reading->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Assay.

Methodology:

  • Reaction Setup: The kinase, a specific substrate, and various concentrations of the test compound are combined in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: A detection reagent is added that measures the amount of ATP consumed, which is inversely proportional to the kinase activity. Luminescence is a common detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined from a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to inhibit key cancer-related kinases. While comprehensive comparative data for a broad series of these specific derivatives is not yet widely available, the evaluation of structurally similar 2-oxoindoline compounds demonstrates significant potential in both cell-based and biochemical assays. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this scaffold, paving the way for the development of novel and effective anticancer therapeutics. Researchers are encouraged to utilize the standardized assays outlined in this guide to generate robust and comparable data for future drug discovery efforts.

References

Benchmarking the performance of 6-Chloro-2-oxoindoline-5-carboxylic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of key intermediates in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. The focus is on the synthetic route originating from methyl 2-oxoindoline-6-carboxylate, a close analogue of 6-Chloro-2-oxoindoline-5-carboxylic acid, and its comparison with alternative synthetic strategies. This analysis is supported by quantitative data from published literature and detailed experimental protocols to assist researchers in evaluating and selecting optimal synthetic pathways.

Nintedanib is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Its efficacy stems from the inhibition of three key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The synthesis of this complex molecule can be approached through various routes, each with its own set of advantages and challenges. This guide will delve into a comparative analysis of these routes, with a focus on the performance of the key intermediates involved.

Comparative Analysis of Nintedanib Synthesis Routes

The synthesis of Nintedanib can be broadly categorized into several key routes, primarily distinguished by the choice of starting materials and the strategy for constructing the core oxindole scaffold. Below is a summary of two prominent routes, highlighting the differences in intermediates, reaction conditions, and overall efficiency.

Parameter Route 1: The Oxindole Carboxylate Pathway Route 2: The Chloroacetylated Oxindole Pathway
Key Intermediate Methyl 2-oxoindoline-6-carboxylate1-(Chloroacetyl)-2-oxoindoline-6-carboxylate
Starting Materials 4-chloro-3-nitrobenzoic acid, Dimethyl malonateMethyl 2-oxoindoline-6-carboxylate, Chloroacetic anhydride
Key Reaction Steps 1. Esterification2. Malonic ester synthesis3. Catalytic hydrogenation and cyclization4. Condensation with trimethyl orthobenzoate5. Coupling with the aniline side chain1. N-chloroacetylation2. Condensation with trimethyl orthobenzoate3. Coupling with the aniline side chain4. Deacetylation
Reported Overall Yield Approximately 70-77%Approximately 91-95% for key steps
Key Reagents Pd/C, Trimethyl orthobenzoate, Acetic anhydrideChloroacetic anhydride, Trimethyl orthobenzoate, Piperidine
Reaction Conditions High temperature reflux (110-120°C)Milder conditions for some steps (e.g., N-chloroacetylation at reflux)
Advantages Well-established and documented route.Potentially higher yields in key steps, avoids the use of nitro-intermediates in the final stages.
Disadvantages Use of nitro-intermediates, multi-step synthesis of the core scaffold.Requires an additional deacetylation step.

Experimental Protocols

Route 1: The Oxindole Carboxylate Pathway

This route builds the oxindole core from simpler starting materials.

Step 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

  • Esterification: 4-chloro-3-nitrobenzoic acid is esterified with methanol to yield methyl 4-chloro-3-nitrobenzoate.

  • Malonic Ester Synthesis: The resulting ester is reacted with dimethyl malonate in the presence of a base to form dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

  • Hydrogenation and Cyclization: The nitro group is reduced via catalytic hydrogenation (e.g., using 10% Pd/C), which is followed by heating to induce cyclization and form methyl 2-oxoindoline-6-carboxylate.

Step 2: Synthesis of (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • A mixture of methyl 2-oxoindoline-6-carboxylate, trimethyl orthobenzoate, and a large excess of acetic anhydride is heated at 110-120°C for several hours.

  • The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of Nintedanib

  • The product from Step 2 is condensed with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in a suitable solvent like DMF at elevated temperatures.

  • The resulting intermediate is then treated with a base, such as piperidine, to remove the acetyl group and yield Nintedanib.

Route 2: The Chloroacetylated Oxindole Pathway

This route starts with the pre-formed oxindole core and modifies it.

Step 1: Synthesis of 1-(Chloroacetyl)-2-oxoindoline-6-carboxylate

  • Methyl 2-oxoindoline-6-carboxylate is suspended in a solvent like toluene.

  • Chloroacetic anhydride is added, and the mixture is heated to reflux for several hours.

  • Upon cooling, the product precipitates and is collected by filtration. This step can achieve a yield of up to 95%.[1]

Step 2: Synthesis of 1-(chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • The chloroacetylated intermediate is reacted with trimethyl orthobenzoate in the presence of acetic anhydride and a solvent like toluene.

  • The reaction is carried out at reflux temperature.

  • The product is isolated upon completion of the reaction.

Step 3: Synthesis of Nintedanib

  • The product from Step 2 is reacted with N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

  • The final step involves the removal of the chloroacetyl group to yield Nintedanib.

Visualizing the Mechanism of Action and Synthetic Workflow

To better understand the context of Nintedanib's application and synthesis, the following diagrams illustrate its mechanism of action and a generalized experimental workflow.

Nintedanib_Mechanism_of_Action cluster_receptor Cell Membrane cluster_drug cluster_pathway Intracellular Signaling Pathways cluster_response Cellular Response VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT FGFR->PLCg PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT PDGFR->PLCg Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration

Caption: Nintedanib's mechanism of action, inhibiting VEGFR, FGFR, and PDGFR signaling pathways.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Intermediate Key Intermediate Synthesis Start->Intermediate Step 1 Coupling Coupling Reaction Intermediate->Coupling Step 2 Final Final Product (Nintedanib) Coupling->Final Step 3 Purification Purification (e.g., Recrystallization) Final->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized workflow for the synthesis of Nintedanib.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-oxoindoline-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Chloro-2-oxoindoline-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The primary route for disposal is through an approved hazardous waste program; this chemical must not be discarded in regular trash or down the drain.[1]

Immediate Safety and Handling

Before beginning the disposal process, it is essential to understand the potential hazards associated with this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General handling precautions for this type of chemical compound include wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Hazard Category Potential Hazard Recommended PPE & Handling
Skin Contact Causes skin irritation.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1][2]
Eye Contact Causes serious eye irritation.[2][3]Wear tight-sealing safety goggles or a face shield.[2][4] Ensure an eyewash station is accessible.[5]
Inhalation May cause respiratory tract irritation.[2][4]Handle the solid material in a chemical fume hood to prevent dust formation and inhalation.[1]
Ingestion May be harmful if swallowed.[3]Do not eat, drink, or smoke in the laboratory. Wash hands before leaving the lab.[4]

Experimental Protocol: Waste Disposal Procedure

This protocol details the systematic process for collecting, storing, and preparing this compound for final disposal.

Objective: To safely and compliantly manage the disposal of this compound waste from the point of generation to its collection by authorized personnel.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (compatible material, e.g., polyethylene)[6][7]

  • "Hazardous Waste" label/tag[8]

  • Designated Satellite Accumulation Area (SAA) with secondary containment[9]

Methodology:

  • Waste Classification and Segregation:

    • Classify this compound as a Hazardous Waste .

    • Due to the presence of a chlorine atom, it must be segregated as a Halogenated Organic Waste .[10] This is the most critical step.

    • Crucially, do not mix this waste with other chemical waste streams. Proper segregation prevents dangerous reactions and reduces disposal costs.[11][12]

  • Container Selection and Preparation:

    • Select a clean, leak-proof container with a secure, screw-top cap that is chemically compatible with the waste.[9][13] The original chemical container is often a suitable choice.[14]

    • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[8][13]

  • Waste Collection and Labeling:

    • While wearing appropriate PPE and working in a fume hood, carefully transfer the waste into the prepared container.

    • Immediately fill out the hazardous waste label. The label must include:

      • The words "Hazardous Waste" .[1]

      • The full, unabbreviated chemical name: "Waste this compound" .[13]

      • The accumulation start date (the date the first particle of waste is added).[1]

      • The specific hazards (e.g., "Irritant," "Toxic").[1]

      • An accurate list of all chemical constituents and their percentages if it is a mixed waste stream.[12]

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be located at or near the point of waste generation.[1][6]

    • The SAA must have secondary containment, such as a chemical-resistant tray, to contain any potential spills.[8]

    • Keep the container closed at all times except when actively adding waste.[6][13]

  • Arranging for Final Disposal:

    • Monitor the level of waste in the container. Do not overfill; 75-90% full is a common guideline to allow for expansion.[8]

    • Once the container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8][14]

    • Do not transport hazardous waste containers yourself. Only authorized EH&S staff should handle the final removal.[14]

Waste Stream Compatible for Mixing? Incompatible - DO NOT MIX
This compound Other halogenated organic compounds (check institutional guidelines)Non-halogenated organic solvents, strong acids or bases, oxidizing agents, heavy metals, cyanides, P-listed wastes.[8][9][12]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Waste Generated: This compound classify Classify Waste: Is it a Halogenated Organic Compound? start->classify segregate Segregate as HALOGENATED ORGANIC WASTE classify->segregate  Yes container Select Compatible Container & Affix 'Hazardous Waste' Label segregate->container collect Collect Waste in Fume Hood with PPE container->collect store Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect->store check_full Container Full or Time Limit Reached? store->check_full check_full->store  No contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup check_full->contact_ehs  Yes end_proc Proper Disposal via Authorized Personnel contact_ehs->end_proc

Caption: Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.